molecular formula C7H12ClF2N B1530543 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride CAS No. 1263132-31-5

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B1530543
CAS No.: 1263132-31-5
M. Wt: 183.63 g/mol
InChI Key: DSSQFTMDMCAWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride is a useful research compound. Its molecular formula is C7H12ClF2N and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-6-azaspiro[2.5]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-6(7)1-3-10-4-2-6;/h10H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSQFTMDMCAWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263132-31-5
Record name 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Azaspirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced pharmacological properties is perpetual. Among these, azaspirocycles have emerged as privileged structures due to their inherent three-dimensional nature, which can lead to improved target engagement and favorable physicochemical properties.[1][2] The introduction of fluorine atoms, particularly as a gem-difluoro moiety, further enhances the desirability of these scaffolds. The gem-difluoromethylene group can act as a bioisosteric replacement for a carbonyl group or other functionalities, profoundly influencing metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and basicity (pKa).[3][4]

This guide provides a comprehensive, in-depth technical overview of a plausible and robust synthetic protocol for 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride, a valuable building block for the synthesis of novel therapeutics. This document is designed to provide researchers and drug development professionals with the necessary insights and detailed procedures to confidently undertake the synthesis of this and similar fluorinated spirocyclic amines.

Synthetic Strategy: A Three-Stage Approach

The synthesis of this compound can be logically approached in three key stages:

  • Construction of the Azaspirocyclic Ketone Core: Synthesis of the precursor, 6-azaspiro[2.5]octan-1-one. This stage establishes the fundamental bicyclic framework.

  • Gem-Difluorination: Introduction of the difluoromethylene group via fluorination of the spiroketone. This is the critical step for installing the desired fluorine atoms.

  • Hydrochlorination: Formation of the hydrochloride salt to improve the compound's stability and handling properties.

This strategic approach allows for a modular and efficient synthesis, with clear intermediates and control over each chemical transformation.

Synthesis_Strategy Start Starting Materials Ketone_Synthesis Stage 1: Synthesis of 6-Azaspiro[2.5]octan-1-one Start->Ketone_Synthesis Difluorination Stage 2: Gem-Difluorination Ketone_Synthesis->Difluorination Precursor Salt_Formation Stage 3: Hydrochloride Salt Formation Difluorination->Salt_Formation Free Base Final_Product 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride Salt_Formation->Final_Product

Caption: Overall synthetic strategy for this compound.

PART 1: Synthesis of 6-Azaspiro[2.5]octan-1-one (The Precursor)

The synthesis of the key intermediate, 6-azaspiro[2.5]octan-1-one, can be achieved through various established methods for constructing spirocyclic systems. A common and effective approach involves the reaction of a suitable piperidine derivative with a cyclopropanone equivalent or a related cyclopropanation reagent. For the purpose of this guide, we will outline a conceptual pathway.

Conceptual Reaction Scheme:

A plausible route involves the reaction of a protected 4-piperidone with a suitable reagent to form the spirocyclopropane ring. The protecting group on the nitrogen is crucial to prevent side reactions and is typically an easily removable group such as a benzyl (Bn) or a tert-butoxycarbonyl (Boc) group.

PART 2: Gem-Difluorination of 6-Azaspiro[2.5]octan-1-one

This is the cornerstone of the synthesis, where the carbonyl group of the spiroketone is converted to a difluoromethylene group. The choice of fluorinating agent is critical for achieving high yield and minimizing side reactions.

Choice of Fluorinating Agent: DAST vs. Deoxo-Fluor®

Two of the most common and effective reagents for this transformation are Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).[5][6]

ReagentAdvantagesDisadvantages
DAST Widely used, commercially available.Thermally unstable, can be hazardous on a large scale.[7]
Deoxo-Fluor® More thermally stable than DAST, offering a better safety profile.[7]Generally more expensive.

For this guide, we will detail the protocol using Deoxo-Fluor® due to its enhanced thermal stability, which is a significant advantage for both safety and reaction control.[7]

Detailed Experimental Protocol: Gem-Difluorination

Reaction: Conversion of N-Boc-6-azaspiro[2.5]octan-1-one to N-Boc-1,1-difluoro-6-azaspiro[2.5]octane.

Materials and Reagents:

  • N-Boc-6-azaspiro[2.5]octan-1-one

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add a solution of N-Boc-6-azaspiro[2.5]octan-1-one (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Deoxo-Fluor®: Slowly add Deoxo-Fluor® (1.5 - 2.0 eq) to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The use of a slight excess of the fluorinating agent is common to drive the reaction to completion.[7]

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: Quenching can be exothermic and may release gases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-1,1-difluoro-6-azaspiro[2.5]octane.

Gem_Difluorination_Workflow Start N-Boc-6-azaspiro[2.5]octan-1-one in anhydrous DCM Cooling Cool to 0 °C Start->Cooling Addition Slow addition of Deoxo-Fluor® Cooling->Addition Reaction Stir at room temperature (12-24 h) Addition->Reaction Quenching Quench with sat. NaHCO₃ (aq) Reaction->Quenching Extraction Extract with DCM Quenching->Extraction Wash_Dry Wash with brine and dry (Na₂SO₄) Extraction->Wash_Dry Purification Purify by column chromatography Wash_Dry->Purification Product N-Boc-1,1-difluoro-6-azaspiro[2.5]octane Purification->Product

Caption: Workflow for the gem-difluorination of the spiroketone precursor.

PART 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Detailed Experimental Protocol: Deprotection and Salt Formation

Reaction: Conversion of N-Boc-1,1-difluoro-6-azaspiro[2.5]octane to this compound.

Materials and Reagents:

  • N-Boc-1,1-difluoro-6-azaspiro[2.5]octane

  • 4 M HCl in 1,4-Dioxane or Diethyl ether

  • Anhydrous Diethyl ether or Methanol

Procedure:

  • Deprotection: Dissolve the N-Boc-1,1-difluoro-6-azaspiro[2.5]octane (1.0 eq) in a minimal amount of a suitable solvent such as methanol or diethyl ether.

  • Acidification: To this solution, add an excess of a solution of 4 M HCl in 1,4-dioxane or diethyl ether at 0 °C.[8]

  • Precipitation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will typically precipitate out of the solution.[9]

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the protons on the piperidine and cyclopropane rings. The chemical shifts will be influenced by the presence of the fluorine atoms and the protonated amine. A known ¹H NMR spectrum for this compound is available for comparison.[10]

    • ¹³C NMR: The carbon spectrum will show a characteristic triplet for the CF₂ carbon due to C-F coupling.

    • ¹⁹F NMR: A single signal (a singlet or a complex multiplet depending on the neighboring protons) is expected for the two equivalent fluorine atoms.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base (C₇H₁₁F₂N).[11]

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A purity of ≥98% is typically desired for drug discovery applications.[12]

Conclusion: A Gateway to Novel Chemical Space

The synthesis of this compound provides access to a highly valuable and versatile building block for medicinal chemistry. Its unique three-dimensional structure, combined with the modulating effects of the gem-difluoro group, makes it an attractive scaffold for the design of novel drug candidates with potentially improved pharmacological profiles. The synthetic route detailed in this guide, utilizing a stable fluorinating agent and a straightforward deprotection/salt formation protocol, offers a reliable and scalable method for the preparation of this important intermediate. By understanding the principles and practicalities outlined herein, researchers can confidently incorporate this and similar fluorinated azaspirocycles into their drug discovery programs, paving the way for the development of next-generation therapeutics.

References

An In-Depth Technical Guide to 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique electronic properties—high electronegativity, the ability to form strong C-F bonds, and its relatively small van der Waals radius—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoro group (CF₂) is of particular interest, serving as a valuable bioisostere for carbonyl groups or as a conformational constraint. This guide provides a comprehensive technical overview of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS Number: 1263132-31-5), a building block that marries the benefits of gem-difluorination with the conformational rigidity of a spirocyclic system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

Molecular Overview and Physicochemical Properties

This compound is a spirocyclic amine featuring a piperidine ring fused to a gem-difluorocyclopropane ring.[2] This unique topology imparts significant three-dimensionality, a desirable trait for exploring novel chemical space and improving selectivity for biological targets.

Structural and Core Data
PropertyValueSource
CAS Number 1263132-31-5ChemScene[3]
Molecular Formula C₇H₁₂ClF₂NChemScene[3]
Molecular Weight 183.63 g/mol ChemScene[3]
Canonical SMILES C1CC12CCNCC2(F)F.ClPubChem[4]
InChIKey DSSQFTMDMCAWBG-UHFFFAOYSA-NPubChem[4]
Purity Typically ≥98%ChemScene[3]
Appearance Solid (predicted)LookChem[2]
Predicted Physicochemical Characteristics

While experimental data for some properties are not widely published, computational models provide valuable insights into the molecule's behavior.

PropertyPredicted ValueSignificance in Drug Discovery
XlogP 1.2Indicates moderate lipophilicity, often correlated with good membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 12.03 ŲSuggests good potential for blood-brain barrier penetration.
Hydrogen Bond Donors 1The secondary amine hydrochloride provides a hydrogen bond donor.
Hydrogen Bond Acceptors 1The nitrogen atom can act as a hydrogen bond acceptor.

Note: Data sourced from computational predictions.[3][4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that hinges on two key transformations: the construction of the gem-difluorocyclopropane ring and the deprotection of the piperidine nitrogen. The overall synthetic strategy is designed for robustness and scalability.

Overall Synthetic Workflow

The logical flow of the synthesis starts with a commercially available, protected piperidine derivative, introduces the key difluorospirocycle, and culminates in the removal of the protecting group to yield the desired hydrochloride salt.

G A N-Boc-4-methylenepiperidine (Starting Material) B [2+1] Difluorocyclopropanation A->B :CF2 source C tert-butyl 1,1-difluoro-6- azaspiro[2.5]octane-6-carboxylate (Protected Intermediate) B->C D Acid-mediated Deprotection C->D HCl in Dioxane E 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (Final Product) D->E

Figure 1: Overall Synthetic Workflow
Step 1: gem-Difluorocyclopropanation of N-Boc-4-methylenepiperidine

The core of the synthesis is the [2+1] cycloaddition of difluorocarbene (:CF₂) with the exocyclic double bond of tert-butyl 4-methylidenepiperidine-1-carboxylate.

Causality and Experimental Choices:

  • Protecting Group: The tert-butoxycarbonyl (Boc) group is chosen for its stability under the basic or thermally-driven conditions of carbene generation and its facile removal under acidic conditions, which conveniently yields the final hydrochloride salt.

  • Carbene Source: Difluorocarbene is a transient, highly reactive intermediate. A common and effective method for its in-situ generation is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa). This reagent is favored for its relative safety and efficiency compared to other methods.

Detailed Protocol:

  • To a stirred solution of tert-butyl 4-methylidenepiperidine-1-carboxylate (1.0 equiv.) in anhydrous diglyme, add sodium chlorodifluoroacetate (2.0-3.0 equiv.).

  • Heat the reaction mixture to reflux (approx. 160-170 °C) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate, by column chromatography on silica gel.

Step 2: Boc Deprotection to Yield the Hydrochloride Salt

The final step involves the removal of the Boc protecting group using a strong acid, which also forms the desired hydrochloride salt.

Causality and Experimental Choices:

  • Reagent: A solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane is the reagent of choice. This provides a strong acid to cleave the acid-labile Boc group and the chloride counter-ion for the final salt form, all while maintaining anhydrous conditions to prevent side reactions. The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.

Detailed Protocol:

  • Dissolve the purified tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane or dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Add a solution of 4 M HCl in 1,4-dioxane (a slight excess, e.g., 1.5-2.0 equiv.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a solid.

Spectroscopic and Analytical Characterization

A robust analytical data package is crucial for confirming the identity and purity of the final compound. The following data are representative of what is expected for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton spectrum will show characteristic signals for the piperidine and cyclopropane protons. The protons on the carbons adjacent to the nitrogen will shift downfield upon protonation.

  • ¹³C NMR: The carbon spectrum is notable for the signal corresponding to the difluorinated spiro-carbon, which will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, providing definitive evidence of the gem-difluoro group.

Note: While specific experimental spectra are not publicly available in the searched literature, chemical suppliers like BLDpharm and ChemicalBook indicate the availability of such data upon request.[1][5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base.

AdductPredicted m/z
[M+H]⁺ 148.09323
[M+Na]⁺ 170.07517

M refers to the free base C₇H₁₁F₂N. Data sourced from computational predictions on PubChemLite.[4]

Applications and Scientific Rationale in Drug Discovery

The true value of this compound lies in the strategic advantages its unique structure offers to medicinal chemists.

The Role of the gem-Difluorospirocycle as a Bioisostere

The gem-difluorocyclopropyl group is an excellent bioisostere for other common functional groups, such as a carbonyl or a gem-dimethyl group. This bioisosteric replacement can lead to significant improvements in a compound's drug-like properties.

G cluster_0 Common Scaffold cluster_1 Bioisosteric Replacements for X A R₁-X-R₂ B Carbonyl (C=O) A->B Polar, Planar C gem-Dimethyl (C(CH₃)₂) A->C Lipophilic, Flexible D gem-Difluorospirocycle (C(CF₂)C₂H₄) A->D Polar, Rigid 3D D->B Mimics Dipole D->C Maintains Steric Bulk

Figure 2: Bioisosteric Relationships

Key Advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.

  • Conformational Rigidity: The spirocyclic system locks the piperidine ring in a specific conformation. This reduction in conformational entropy can lead to higher binding affinity and improved selectivity for the target protein, as less energy is lost upon binding.

  • Modulation of Basicity (pKa): The strongly electron-withdrawing fluorine atoms can lower the pKa of the neighboring piperidine nitrogen. This can be strategically used to optimize the ionization state of the molecule at physiological pH, impacting properties like solubility, cell permeability, and off-target activity (e.g., hERG inhibition).

  • Increased Solubility and Reduced Lipophilicity: Compared to a gem-dimethyl group, the gem-difluoro group can increase polarity and reduce lipophilicity, which may improve aqueous solubility and reduce non-specific binding.

A Scaffold for Novel Chemical Space

The rigid, three-dimensional nature of the 1,1-difluoro-6-azaspiro[2.5]octane scaffold provides an excellent starting point for building libraries of compounds that explore novel chemical space. Recent patent literature highlights the use of related spirocyclic compounds in the development of inhibitors for challenging oncology targets like KRAS and PRMT5, underscoring the value of such scaffolds in modern drug discovery.[6][7]

Handling and Storage

  • Storage: Store at room temperature in a dry, cool place. Keep the container tightly sealed.[3]

  • Safety: As with all amine hydrochlorides, this compound is expected to be an irritant. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed.

Conclusion

This compound is more than just another building block; it is a strategically designed scaffold that offers solutions to common challenges in drug discovery. By providing conformational restriction, metabolic stability, and a means to modulate physicochemical properties, it represents a powerful tool for scientists aiming to develop the next generation of therapeutics. Its rational synthesis and compelling scientific rationale ensure its place in the modern medicinal chemist's toolbox.

References

Spectral Characterization of 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel spirocyclic compound, 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS No. 1263132-31-5).[1][2] As azaspirocycles are increasingly recognized as valuable scaffolds in medicinal chemistry and drug discovery, a thorough understanding of their structural characterization is paramount for researchers, scientists, and drug development professionals.[3] This document delineates the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. The guide explains the theoretical basis for the predicted spectral features, outlines detailed experimental protocols for data acquisition, and presents the anticipated data in a clear, structured format. The insights provided herein are grounded in fundamental principles of spectroscopy and data from analogous structures, offering a robust framework for the analysis of this and similar fluorinated azaspiro compounds.

Introduction: The Significance of this compound

This compound is a unique small molecule featuring a spirocyclic system that incorporates a difluorinated cyclopropane ring fused to a piperidine ring. The presence of the gem-difluoro group is of particular interest as fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Accurate structural elucidation is the bedrock of chemical research and drug development. NMR and MS are two of the most powerful analytical techniques for this purpose. This guide will provide a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the electrospray ionization mass spectrum of the title compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most informative experiments.

Causality Behind Experimental Choices
  • Solvent Selection: For hydrochloride salts of amines, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice of solvent.[4] It is a polar aprotic solvent that readily dissolves ionic compounds and, importantly, allows for the observation of exchangeable protons, such as the N-H proton of the ammonium salt, which might otherwise exchange too rapidly with protic solvents like D₂O.[4]

  • Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.

  • Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. However, given the presence of fluorine, ¹³C-{¹H, ¹⁹F} double decoupling experiments would be beneficial to obtain singlets for all carbon atoms, aiding in their unambiguous assignment.[5][6]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine and cyclopropane rings, as well as the ammonium proton.

  • Ammonium Proton (N-H): A broad singlet is anticipated in the downfield region, typically around δ 9.0-10.0 ppm. The broadness is due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange.

  • Piperidine Protons: The protonation of the nitrogen atom will cause a downfield shift of the adjacent methylene protons (α-protons) compared to the free base. These protons are expected to appear as complex multiplets due to geminal and vicinal coupling. The protons further from the nitrogen (β- and γ-protons) will be found at progressively higher fields (lower ppm values).

  • Cyclopropane Protons: The protons on the cyclopropane ring will be in the upfield region of the spectrum, typically between δ 0.5-2.0 ppm. They will exhibit geminal and cis/trans vicinal couplings. Furthermore, they will show coupling to the fluorine atoms.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are highly influenced by the electronegativity of neighboring atoms and the geometry of the molecule.

  • Difluorinated Carbon (C1): This carbon will be significantly deshielded by the two attached fluorine atoms and will appear as a triplet due to one-bond C-F coupling (¹JCF). The chemical shift is predicted to be in the range of δ 110-120 ppm.[7]

  • Spiro Carbon (C6): This quaternary carbon, being part of two rings, will have a distinct chemical shift.

  • Piperidine Carbons: The carbons adjacent to the protonated nitrogen (C2 and C5) will be shifted downfield compared to the other piperidine carbons due to the inductive effect of the positive charge.[4]

  • Cyclopropane Carbons: The carbons of the cyclopropane ring (C7 and C8) will be relatively shielded, appearing at higher field. The carbon attached to the CF₂ group will be deshielded relative to the other cyclopropane carbon.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms. Due to the geminal arrangement, they will not couple to each other. However, they will couple to the vicinal protons on the cyclopropane ring, resulting in a complex multiplet. The chemical shift will be highly dependent on the specific electronic environment.

Summary of Predicted NMR Data
Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Predicted ¹⁹F Chemical Shift (δ, ppm) Key Couplings
N-H9.0 - 10.0 (br s)---
Piperidine α-CH₂3.0 - 3.5 (m)45 - 55-²JHH, ³JHH
Piperidine β-CH₂1.8 - 2.2 (m)25 - 35-²JHH, ³JHH
Piperidine γ-CH₂1.6 - 2.0 (m)20 - 30-²JHH, ³JHH
Cyclopropane CH₂1.0 - 1.5 (m)15 - 25-²JHH, ³JHH, ²JHF, ³JHF
C1 (CF₂)-110 - 120-140 to -160¹JCF (triplet)
C6 (Spiro)-30 - 40--

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For a small molecule like this compound, electrospray ionization (ESI) is the preferred method.[8][9]

Causality Behind Experimental Choices
  • Ionization Method: ESI is a "soft" ionization technique that is well-suited for polar and ionic compounds, minimizing fragmentation and typically producing a prominent protonated molecular ion ([M+H]⁺).[8] Given that the compound is a hydrochloride salt, it will readily form a positive ion in solution.

  • Detection Mode: Positive ion mode will be used to detect the protonated molecule of the free base. The hydrochloride salt will dissociate in the ESI process, and the free base will be protonated.

Predicted Mass Spectrum

The mass spectrum is expected to show a base peak corresponding to the protonated molecule of the free base, [C₇H₁₁F₂N + H]⁺.

  • Molecular Ion: The molecular formula of the free base is C₇H₁₁F₂N, with a monoisotopic mass of 147.08595 Da. The protonated molecule [M+H]⁺ is therefore expected at an m/z of 148.09323. This prediction is consistent with data from chemical databases like PubChem.[10]

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of azaspiro compounds can be complex, but common fragmentation pathways involve the cleavage of the rings.[11] Potential fragmentation could involve the loss of small neutral molecules or cleavage of the piperidine or cyclopropane rings.

Summary of Predicted MS Data
Ion Predicted m/z Description
[M+H]⁺148.09323Protonated molecular ion of the free base
Fragments< 148Potential fragments arising from ring cleavage

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 150 ppm.

    • Employ a longer relaxation delay to ensure proper quantification of all carbon signals, including the quaternary spiro carbon.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled ¹⁹F spectrum.

    • Reference the spectrum to an appropriate standard.

  • Data Processing: Process the acquired FIDs with appropriate window functions, Fourier transform, and phase correction. Calibrate the spectra using the residual solvent peak for ¹H and ¹³C NMR.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Operate the mass spectrometer in positive ion mode.

    • Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the m/z of the most abundant ions and compare them with the predicted values. If fragmentation is observed, propose fragmentation pathways based on the structure of the molecule.

Visualization of Molecular Structure and Analytical Workflow

Molecular_Structure cluster_piperidine Piperidine Ring cluster_cyclopropane Difluorocyclopropane Ring N N⁺-H C2 CH₂ N->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C6 C5->C6 C6->N C6_2 C1 CF₂ C7 CH₂ C1->C7 C7->C6_2 C6_2->C1

Caption: Molecular structure of this compound.

Analytical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation synthesis Synthesis of 1,1-Difluoro-6-azaspiro[2.5]octane HCl nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Characterization ms Mass Spectrometry (ESI-HRMS) synthesis->ms Characterization nmr_data Predicted NMR Data: - Chemical Shifts - Coupling Constants nmr->nmr_data Data Prediction ms_data Predicted MS Data: - Molecular Ion (m/z) - Fragmentation ms->ms_data Data Prediction structure Structural Elucidation nmr_data->structure Combined Analysis ms_data->structure Combined Analysis

Caption: A logical workflow for the spectral analysis of the target compound.

Conclusion

This technical guide provides a detailed predictive framework for the NMR and MS characterization of this compound. By understanding the expected spectral data and the rationale behind it, researchers can more efficiently and accurately analyze this and structurally related compounds. The provided protocols offer a starting point for experimental work, and the predicted data serves as a valuable reference for spectral interpretation. As with any predictive analysis, experimental verification is the ultimate confirmation of structure.

References

A Technical Guide to the Mechanism of Action of Difluorinated Azaspirocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with superior efficacy, selectivity, and pharmacokinetic profiles is a paramount challenge. Drug development professionals continually seek innovative scaffolds that can overcome the limitations of existing therapeutics, such as metabolic instability or off-target toxicity. Within this context, the strategic incorporation of fluorine and the use of conformationally restricted scaffolds have emerged as two of the most powerful tactics. This guide delves into the confluence of these strategies: the difluorinated azaspirocycle.

This unique structural motif combines the three-dimensional complexity and favorable physicochemical properties of a spirocyclic amine with the profound electronic and metabolic influence of gem-difluorination. The result is a class of compounds with a compelling and multifaceted mechanism of action, capable of modulating biological targets with high precision. This document provides an in-depth analysis of the core principles governing the activity of difluorinated azaspirocycles, intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The Physicochemical Core: How Structure Dictates Function

The efficacy of any drug candidate is fundamentally rooted in its physicochemical properties. For difluorinated azaspirocycles, the interplay between the rigid spirocyclic framework and the highly electronegative fluorine atoms creates a unique profile that directly influences biological activity.

The Azaspirocyclic Framework: A Rigid Scaffold for Precise Targeting

Azaspirocycles are bicyclic compounds where the two rings share a single carbon atom. This arrangement imparts significant three-dimensionality and conformational rigidity compared to simpler monocyclic or linear systems.[1][2] This rigidity is a key asset in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. Furthermore, the spirocyclic core provides well-defined "exit vectors," allowing for the precise spatial orientation of substituents to engage specific pockets within a target protein.[1] Many spirocyclic frameworks have been shown to improve critical drug-like parameters, including aqueous solubility and metabolic stability, making them attractive replacements for more conventional ring systems like piperidines.[1]

The Gem-Difluoro Group: A Master Regulator of Molecular Properties

The substitution of two hydrogen atoms on a single carbon with fluorine (a gem-difluoro or CF₂ group) is a strategic modification that profoundly alters a molecule's properties.

  • Electronic Modulation : Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing inductive effect.[3][4] In a difluorinated azaspirocycle, placing the CF₂ group adjacent to the nitrogen atom significantly lowers the pKa of the amine. This modulation of basicity can be critical for optimizing binding affinity, as it alters the protonation state of the molecule at physiological pH and its ability to form key ionic interactions or hydrogen bonds within the target's active site.[3][4]

  • Metabolic Stability : The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (approx. 105.4 kcal/mol).[5] This inherent strength makes the C-F bond, and often adjacent C-H and C-C bonds, resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[5][6] By strategically placing a CF₂ group at a known site of metabolic oxidation, chemists can effectively "shield" the molecule from degradation, thereby increasing its half-life and bioavailability.[6]

  • Conformational Control : Beyond simple electronics, the C-F bond can engage in stereoelectronic interactions, such as hyperconjugation and dipole minimization, that influence the conformational preference of the entire ring system.[7][8][9][10] The introduction of gem-difluorination can lock the spirocycle into a specific, biologically active conformation, further enhancing target affinity and selectivity.[5][7]

  • Lipophilicity and Permeability : The effect of fluorination on lipophilicity (LogP) is complex. While highly fluorinated groups like -CF₃ can increase lipophilicity, strategic monofluorination or difluorination can either increase or decrease it depending on the molecular context.[3][11] This tunability allows for the fine-tuning of a compound's ability to permeate cell membranes and access its target.[3]

Data Summary: Physicochemical Impact of Fluorination
PropertyInfluence of Gem-DifluorinationRationale
Basicity (pKa) Decreases pKa of proximal aminesStrong inductive electron withdrawal by two fluorine atoms reduces the electron density on the nitrogen, making its lone pair less available for protonation.[3][4]
Metabolic Stability Significantly increasesThe high bond energy of the C-F bond makes it resistant to oxidative metabolism by CYP enzymes, blocking a common pathway for drug clearance.[5][6]
Conformation Induces specific ring puckering/conformationsStereoelectronic effects, including the gauche effect and dipole-dipole interactions, can stabilize specific conformers that may be optimal for receptor binding.[7][9][10]
Binding Affinity Can increase affinityThe C-F bond can form favorable orthogonal interactions (e.g., with backbone carbonyls) and the CF₂ group can act as a hydrogen bond acceptor, adding to binding enthalpy.[12]

Core Mechanisms of Action

The unique physicochemical properties endowed by the difluorinated azaspirocyclic scaffold translate into several potent mechanisms of action at the molecular level.

Bioisosteric Replacement: Mimicry with Enhanced Function

A primary mechanism through which these scaffolds act is bioisosterism, where one functional group is replaced by another to retain or enhance biological activity while improving other properties.[13] The gem-difluoro group is an excellent bioisostere for several common functionalities:

  • Carbonyl/Hydrate Mimic : The CF₂ group is sterically similar to a carbonyl group (C=O) and its hydrated form (gem-diol), but it is unreactive and metabolically stable. It can act as a hydrogen bond acceptor, mimicking the oxygen atom of a ketone, making it an ideal replacement in enzyme inhibitors to form similar interactions without being susceptible to nucleophilic attack.

  • Ether Mimic : The CF₂ group can also replace an ether oxygen (e.g., in a methoxy group bioisostere).[14] This replacement maintains similar steric bulk and electrostatic potential but eliminates the possibility of O-dealkylation, a common metabolic pathway.[14]

The azaspirocyclic core itself can serve as a bioisostere for other saturated heterocycles like piperazine or piperidine, offering a more rigid and three-dimensional presentation of functional groups to the target protein.[1]

Target Engagement: A Multi-faceted Binding Approach

The combination of the aza- and difluoro- components allows for a rich network of interactions within a protein's binding pocket, leading to high-affinity and selective engagement.

cluster_0 Enzyme Active Site cluster_1 Difluorinated Azaspirocycle HBD H-Bond Donor HBA H-Bond Acceptor Hydrophobic_Pocket Hydrophobic Pocket Carbonyl_Backbone Amide C=O Spiro_Core Spiro Core Spiro_Core->Hydrophobic_Pocket Hydrophobic Interaction Nitrogen N-H Nitrogen->HBA Hydrogen Bond Fluorine F | C-F Fluorine->HBD Weak H-Bond (Acceptor) Fluorine->Carbonyl_Backbone Orthogonal C-F···C=O Interaction

Caption: Potential binding interactions of a difluorinated azaspirocycle.

Experimental Workflows for Mechanistic Elucidation

Determining the precise mechanism of action requires a coordinated suite of experimental and computational techniques. The causality behind these choices is to build a self-validating picture of the molecule's behavior from its synthesis to its biological effect.

G A Synthesis & Purification B Structural & Conformational Analysis A->B Confirm Structure D Computational Modeling B->D Input for Models F Mechanism Hypothesis B->F Integrate Data C In Vitro Target Validation E Cellular & In Vivo Activity C->E Confirm Potency C->F Integrate Data D->C Predict Binding Mode D->F Integrate Data F->C Guide SAR F->D Refine Models F->E Predict Outcome

Caption: Integrated workflow for mechanistic investigation of novel compounds.

Protocol 1: Structural and Conformational Analysis via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) is the cornerstone for confirming the covalent structure of a synthesized compound. For difluorinated molecules, ¹⁹F NMR is uniquely powerful, providing a sensitive probe of the local electronic environment and conformational dynamics that is not accessible through standard ¹H or ¹³C NMR.[15][16]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified difluorinated azaspirocycle in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to confirm the overall carbon-hydrogen framework.

  • ¹⁹F NMR Acquisition: Acquire a 1D ¹⁹F spectrum. The chemical shift (δ) of the fluorine signals provides information about the electronic environment. The coupling constants (J-couplings), particularly geminal F-F coupling and vicinal H-F couplings, are highly sensitive to the dihedral angles and thus provide critical information about the ring's conformation.[15]

  • 2D NMR Correlation: Acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and potentially HOESY (¹H-¹⁹F) to unambiguously assign all signals and to probe through-space proximities, further defining the 3D structure in solution.[17]

  • Data Analysis: Integrate all spectra to build a complete picture of the molecular structure and its preferred solution-state conformation. Compare experimental J-couplings to those predicted by computational models for different conformers.

Protocol 2: Determining 3D Structure via Single-Crystal X-ray Diffraction

Rationale: While NMR reveals the structure in solution, X-ray crystallography provides the definitive, high-resolution 3D structure in the solid state.[18] This information is invaluable for validating computational docking models and understanding the precise geometry required for biological activity.[19]

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the cold stream (typically 100 K) of an X-ray diffractometer. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map and molecular model.

  • Model Refinement: Refine the atomic positions, and thermal parameters against the experimental data until the model converges, resulting in a low R-factor.

  • Structural Analysis: Analyze the final structure to determine precise bond lengths, bond angles, and torsional angles. This provides an unambiguous snapshot of the molecule's solid-state conformation.

Protocol 3: In Vitro Target Validation - Enzyme Inhibition Assay

Rationale: To confirm that the compound acts on its intended target, a direct in vitro assay is essential. An enzyme inhibition assay measures the compound's ability to block the activity of a purified enzyme, providing a quantitative measure of potency (IC₅₀).

Methodology (Example: DHFR Inhibition[20]):

  • Reagent Preparation: Prepare assay buffer, a solution of purified human dihydrofolate reductase (hDHFR) enzyme, and solutions of the substrates (dihydrofolate and NADPH). Prepare a serial dilution of the difluorinated azaspirocycle test compound in DMSO.

  • Assay Setup: In a 96-well plate, add the enzyme, assay buffer, and the test compound at various concentrations. Include positive controls (known inhibitor, e.g., methotrexate) and negative controls (DMSO vehicle).

  • Initiation and Measurement: Initiate the enzymatic reaction by adding the substrates. Monitor the reaction progress over time by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.

  • Data Analysis: For each compound concentration, calculate the initial reaction velocity. Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • IC₅₀ Determination: Fit the resulting dose-response curve to a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Case Study: Azaspiro Dihydrotriazines as Host-Targeting Antivirals

A compelling example of this scaffold in action is the development of novel azaspiro dihydrotriazines as inhibitors of the human dihydrofolate reductase (hDHFR) enzyme.[20] These compounds were designed as host-factor directed antivirals, a strategy that targets a host cell protein essential for viral replication, thereby presenting a higher barrier to the development of viral resistance.

The azaspiro scaffold was introduced to explore the structure-activity relationship (SAR) of a previous series of cycloguanil-like compounds.[20] By incorporating this rigid, three-dimensional element, the researchers were able to probe the chemical space around the core pharmacophore. The resulting compounds demonstrated potent inhibitory activity against influenza viruses, with the best compounds showing efficacy comparable to the established antiviral drug zanamivir.[20]

DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide DHFR->THF Replication Viral Replication Nucleotide->Replication Inhibitor Azaspiro Inhibitor Inhibitor->DHFR Inhibition

Caption: Inhibition of the DHFR pathway blocks viral replication.

This case study highlights how the azaspirocyclic core serves to optimally position the pharmacophoric elements for interaction with the hDHFR active site, leading to potent inhibition and a promising antiviral profile.

Conclusion and Future Outlook

Difluorinated azaspirocycles represent a sophisticated and highly versatile scaffold in modern drug discovery. Their mechanism of action is a composite of the conformational rigidity and favorable drug-like properties of the spirocycle, and the profound electronic, metabolic, and conformational influence of the gem-difluoro group. By acting as stable bioisosteres and engaging in a rich network of target interactions, these compounds can achieve high potency and selectivity while maintaining excellent pharmacokinetic properties.

The continued exploration of this scaffold, enabled by advances in synthetic fluorination chemistry, promises to yield a new generation of therapeutics. Future work will likely focus on developing novel and diverse azaspirocyclic cores and applying them to an even broader range of challenging biological targets, from enzymes to protein-protein interactions, further cementing their role as a privileged motif in the medicinal chemist's toolbox.

References

The Emergence of a Novel Scaffold: A Technical Guide to 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance drug-like properties is a perpetual endeavor. Among the rising stars in this field are fluorinated spirocyclic systems, which offer a unique combination of three-dimensional complexity and metabolic stability. This technical guide provides an in-depth exploration of a particularly promising building block: 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS No. 1263132-31-5). This document will serve as a core resource for researchers, scientists, and drug development professionals, delving into the rationale behind its design, its synthesis, and its potential applications as a valuable intermediate in the creation of new therapeutic agents.[1]

The Strategic Advantage of Fluorinated Azaspirocycles in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties.[2] The high electronegativity and small van der Waals radius of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. When combined with a spirocyclic core—a rigid three-dimensional structure—these benefits are often amplified.

The 6-azaspiro[2.5]octane framework, in particular, introduces a piperidine ring fused to a cyclopropane. This arrangement imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The addition of a gem-difluoro group on the cyclopropane ring offers several strategic advantages:

  • Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles and longer in-vivo half-lives of drug candidates.

  • Modulation of Physicochemical Properties: The difluoro group can act as a bioisostere for a carbonyl group or a larger gem-dimethyl group, influencing polarity, lipophilicity, and cell permeability.

  • Enhanced Binding Interactions: The polarized C-F bonds can participate in favorable dipole-dipole or hydrogen bond interactions within a protein's binding pocket, potentially increasing potency and selectivity.

The hydrochloride salt form of 1,1-Difluoro-6-azaspiro[2.5]octane enhances its solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Synthesis and Development: A Commercially Available Building Block

The synthesis of analogous azaspiro[2.5]octane compounds often involves multi-step sequences. For instance, the synthesis of related 4,7-diazaspiro[2.5]octane compounds has been described starting from derivatives of (1-(hydroxymethyl)cyclopropyl)carbamate, proceeding through substitution, protection, deprotection, and reduction steps.[4] It is plausible that the synthesis of this compound follows a conceptually similar pathway, likely involving the introduction of the gem-difluoro unit onto a suitable cyclopropane-containing precursor.

The logical workflow for the development and utilization of this scaffold can be conceptualized as follows:

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Production cluster_2 Application in Drug Discovery Identify_Need Need for 3D Scaffolds with Improved Metabolic Stability Propose_Scaffold Design of 1,1-Difluoro-6- azaspiro[2.5]octane Identify_Need->Propose_Scaffold Bioisosteric replacement & Fluorine benefits Develop_Route Development of a Scalable Synthetic Route Propose_Scaffold->Develop_Route Produce_HCl_Salt Synthesis and Purification of 1,1-Difluoro-6-azaspiro[2.5]octane HCl Develop_Route->Produce_HCl_Salt Salt formation for improved handling and solubility Incorporate_in_Leads Incorporation into Lead Compounds Produce_HCl_Salt->Incorporate_in_Leads Use as a key building block Evaluate_Properties Evaluation of Pharmacokinetic and Pharmacodynamic Properties Incorporate_in_Leads->Evaluate_Properties Optimize_Structure Structure-Activity Relationship (SAR) Studies Evaluate_Properties->Optimize_Structure

Development and Application Workflow

Physicochemical Properties and Data Summary

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in organic synthesis and drug design.

PropertyValueSource
CAS Number 1263132-31-5--INVALID-LINK--
Molecular Formula C₇H₁₂ClF₂N--INVALID-LINK--
Molecular Weight 183.63 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Storage Room temperature, keep dry and cool--INVALID-LINK--

Experimental Protocols: A Generalized Approach

Given the lack of a specific published synthesis for this exact molecule, a generalized experimental protocol for the incorporation of this compound into a target molecule is provided below. This protocol is based on standard organic chemistry techniques for the functionalization of secondary amines.

Protocol: N-Arylation of 1,1-Difluoro-6-azaspiro[2.5]octane

  • Deprotection/Neutralization:

    • Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).

    • Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq) to neutralize the hydrochloride and generate the free secondary amine in situ.

    • Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction (Buchwald-Hartwig Amination):

    • To the solution containing the free amine, add the aryl halide (e.g., aryl bromide or chloride, 1.0-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or SPhos, 4-10 mol%).

    • Add a base (e.g., cesium carbonate or sodium tert-butoxide, 2.0-3.0 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Self-Validation: The success of this protocol is validated at each step. The initial neutralization can be confirmed by a change in pH or by the consumption of the starting material as monitored by TLC. The progress of the coupling reaction is monitored by the disappearance of the starting materials and the appearance of the product spot on TLC or by LC-MS analysis. The final product's identity and purity are confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Outlook and Applications

The this compound scaffold is poised to become an increasingly important tool in the medicinal chemist's arsenal. Its unique combination of a rigid three-dimensional core and the advantageous properties of fluorine makes it an attractive building block for the synthesis of novel drug candidates across various therapeutic areas. It is particularly well-suited for use as an intermediate in the synthesis of compounds targeting the central nervous system, where metabolic stability and appropriate lipophilicity are critical for crossing the blood-brain barrier.[1] As the demand for novel chemical matter in drug discovery continues to grow, the strategic application of building blocks like this compound will be instrumental in the development of the next generation of therapeutics.

References

A Technical Guide to 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the dynamic landscape of medicinal chemistry, the relentless pursuit of novel chemical entities (NCEs) with superior pharmacological profiles is paramount. The strategic incorporation of unique structural motifs is a key driver in the development of next-generation therapeutics. This technical guide introduces 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride , a novel chemical scaffold poised to offer significant advantages in drug design. By combining the conformational rigidity of a spirocyclic system with the potent electronic effects of a gem-difluorinated cyclopropane ring, this scaffold presents a unique opportunity to modulate key drug-like properties. This document provides an in-depth analysis of the scaffold's core attributes, a plausible synthetic strategy, and a comprehensive overview of its potential applications, underpinned by established principles of medicinal chemistry.

Introduction: The Imperative for Three-Dimensionality and Fluorine in Drug Design

The "escape from flatland" has become a guiding principle in contemporary drug discovery, emphasizing a move away from planar, aromatic structures towards more three-dimensional (3D) molecules.[1] Spirocycles, compounds containing two rings connected by a single atom, are exemplary of this design philosophy. Their inherent rigidity and defined three-dimensional geometry can lead to improved physicochemical properties and target engagement.[2][3] The 6-azaspiro[2.5]octane core, in particular, offers a robust framework for presenting substituents in precise spatial orientations, potentially enhancing binding affinity and selectivity.[3][4]

Parallel to the rise of 3D scaffolds, the use of fluorine in medicinal chemistry has become a cornerstone of modern drug design.[5][6] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds.[7] The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6][8][9] The gem-difluoromethylene (CF₂) group, in particular, is a versatile bioisostere for carbonyl groups, ether linkages, or methylene groups, offering a unique combination of steric and electronic properties.[10][11]

This guide focuses on the convergence of these two powerful strategies in the form of This compound , a scaffold that synergistically combines the benefits of a spirocyclic system with gem-difluorination.

The Strategic Advantage of the 1,1-Difluoro-6-azaspiro[2.5]octane Scaffold

The unique architecture of this scaffold imparts several desirable properties for drug candidates:

  • Enhanced Metabolic Stability: The gem-difluoro group on the cyclopropane ring can block potential sites of metabolism. The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[8]

  • Modulation of Physicochemical Properties:

    • Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability and oral absorption.[7] However, the effect is context-dependent and can be tailored by the overall molecular structure.[11]

    • pKa: The strong electron-withdrawing nature of the gem-difluoro group can lower the pKa of the proximal piperidine nitrogen. This modulation of basicity can be crucial for optimizing target binding, solubility, and pharmacokinetic properties.[8][9]

  • Novel Chemical Space: The combination of a gem-difluorocyclopropane and an azaspirocycle represents a novel and underexplored area of chemical space. This provides an opportunity to develop compounds with unique intellectual property positions.

  • Conformational Rigidity: The spirocyclic nature of the scaffold reduces conformational flexibility, which can lead to a more favorable entropic profile upon binding to a biological target.[2] This pre-organization can result in higher potency and selectivity.

Proposed Synthesis and Characterization

While this is a novel scaffold, a plausible synthetic route can be devised based on established methodologies for the synthesis of gem-difluorocyclopropanes and azaspirocycles.[4][12]

Proposed Synthetic Workflow

A potential synthetic pathway could involve the difluorocyclopropanation of a suitable methylene piperidine precursor, followed by deprotection and salt formation.

G cluster_0 Synthesis of Precursor cluster_1 Difluorocyclopropanation cluster_2 Deprotection and Salt Formation Start N-Boc-4-piperidone Wittig Wittig Reaction (e.g., Ph3P=CH2) Start->Wittig Step 1 Precursor N-Boc-4-methylenepiperidine Wittig->Precursor Reagent Difluorocarbene Source (e.g., TMSCF3/NaI) Precursor->Reagent Step 2 Protected_Scaffold N-Boc-1,1-difluoro-6- azaspiro[2.5]octane Reagent->Protected_Scaffold Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Protected_Scaffold->Deprotection Step 3 Final_Product 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride Deprotection->Final_Product

Caption: Proposed Synthetic Workflow for the Target Scaffold.

Detailed Experimental Protocol (Hypothetical)
  • Synthesis of N-Boc-4-methylenepiperidine:

    • To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add a solution of n-butyllithium in hexanes dropwise.

    • Stir the resulting ylide solution at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield the desired methylene precursor.

  • Synthesis of N-Boc-1,1-difluoro-6-azaspiro[2.5]octane:

    • To a solution of N-Boc-4-methylenepiperidine and sodium iodide in anhydrous toluene, add trimethyl(trifluoromethyl)silane (TMSCF₃) dropwise at room temperature.[13]

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated.

    • Purify the residue by column chromatography to afford the protected scaffold.

  • Synthesis of this compound:

    • Dissolve the N-Boc protected scaffold in a minimal amount of methanol.

    • Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M) and stir at room temperature.

    • Monitor the reaction for the removal of the Boc protecting group.

    • Upon completion, the product will precipitate. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final hydrochloride salt.

Characterization of the Novel Chemical Entity

As a novel chemical entity, rigorous characterization is essential to confirm its structure and purity.[14]

Analytical Technique Purpose Expected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the piperidine and cyclopropane protons.
¹³C NMR Confirmation of the carbon skeleton.A characteristic triplet for the CF₂ carbon due to C-F coupling.
¹⁹F NMR Direct detection and characterization of the fluorine atoms.[15][16]A singlet or complex multiplet depending on the magnetic environment.[17][18]
Mass Spectrometry (HRMS) Determination of the exact mass and molecular formula.A molecular ion peak corresponding to the calculated exact mass of the free base.
HPLC/UPLC Assessment of purity.A single major peak indicating high purity.
X-ray Crystallography Unambiguous determination of the 3D structure and stereochemistry.Provides precise bond lengths, angles, and conformational data.

Potential Applications in Drug Discovery

The unique properties of the 1,1-difluoro-6-azaspiro[2.5]octane scaffold make it an attractive building block for a variety of therapeutic areas.

Bioisosteric Replacement Strategies

The gem-difluorocyclopropane moiety can serve as a bioisostere for other functional groups, offering a powerful tool for lead optimization.[10][19]

Caption: Bioisosteric Relationships of the Scaffold.

Conformational Analysis and Target Engagement

The rigid spirocyclic framework fixes the relative orientation of substituents, which can be crucial for optimizing interactions with a biological target.[20][21][22] Conformational analysis, through techniques like NMR spectroscopy and computational modeling, will be essential to understand the preferred chair or boat conformations of the piperidine ring and how this influences the overall shape of the molecule.[23][24]

Potential Therapeutic Areas
  • Central Nervous System (CNS) Disorders: The ability to fine-tune lipophilicity and basicity is critical for designing molecules that can cross the blood-brain barrier.

  • Oncology: The metabolic stability conferred by the gem-difluoro group is highly advantageous for developing kinase inhibitors and other anti-cancer agents that require sustained exposure.[6]

  • Metabolic Diseases: The novel scaffold can be used to design inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) or sodium-glucose cotransporter-2 (SGLT2).

Conclusion and Future Outlook

The This compound scaffold represents a promising new tool for medicinal chemists. By strategically combining the conformational constraints of a spirocycle with the powerful electronic and metabolic-stabilizing effects of a gem-difluoro group, this scaffold offers a clear path to modulating key drug-like properties. Its novelty provides an opportunity to explore new chemical space and develop proprietary drug candidates. The continued development of synthetic methodologies for accessing such fluorinated three-dimensional structures will undoubtedly accelerate their application in the discovery of next-generation therapeutics.[5][12]

References

An In-Depth Technical Guide to the Solubility and Stability of 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride is a unique spirocyclic scaffold containing a gem-difluoro cyclopropane motif and a piperidine ring. Such fluorinated building blocks are of significant interest in medicinal chemistry due to the ability of fluorine to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and pKa. The spirocyclic nature of the core structure imparts a rigid, three-dimensional geometry that can be advantageous for achieving specific and potent interactions with biological targets. Given its potential as a key intermediate in the synthesis of novel therapeutic agents, a thorough understanding of its fundamental properties, namely solubility and stability, is paramount for its effective application in drug discovery and development.

This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of this compound. The methodologies described herein are grounded in established principles of pharmaceutical sciences and align with regulatory expectations for the characterization of new chemical entities.

I. Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for various dosage forms. Poor solubility can lead to challenges in formulation development and may result in suboptimal drug exposure in vivo. Therefore, a comprehensive assessment of the solubility of this compound is a foundational step in its development.

A. Scientific Rationale for Solubility Assessment

A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements.

  • Kinetic Solubility: This high-throughput screening method provides an early indication of a compound's dissolution characteristics. It measures the concentration of a compound in solution after a short incubation period following the addition of a concentrated stock solution (typically in DMSO) to an aqueous buffer. While not a true measure of equilibrium solubility, it is invaluable for the rapid ranking of compounds in early discovery phases.[1]

  • Thermodynamic Solubility: This method determines the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid phase.[2] This is a more time- and resource-intensive measurement but provides the definitive solubility value that is crucial for later stages of drug development, including formulation and toxicological studies.[3]

The pH of the aqueous medium is a critical factor influencing the solubility of ionizable compounds. As this compound contains a basic nitrogen atom within the piperidine ring, its solubility is expected to be highly pH-dependent. Therefore, solubility should be assessed across a range of physiologically relevant pH values.

B. Experimental Protocols

This protocol outlines a high-throughput method for assessing the kinetic solubility of this compound.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Using a liquid handler, perform serial dilutions of the stock solution in a 96-well plate to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final DMSO concentration of ≤1%.

  • Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.[4]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by assessing light scattering with a plate reader. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.

  • Quantification (Optional): For a more quantitative assessment, filter the solutions to remove any precipitate and analyze the filtrate by LC-MS/MS to determine the concentration of the dissolved compound.[5]

The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

  • Addition of Media: To each vial, add a known volume of the desired aqueous medium (e.g., water, 0.01 M HCl, phosphate buffers at pH 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[7]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Analysis: Carefully remove an aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.45 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

C. Data Presentation

The solubility data should be summarized in a clear and concise table.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Solubility (mM)
Deionized Water~5.525DataData
0.01 M HCl2.025DataData
Phosphate Buffer4.525DataData
Phosphate Buffer6.825DataData
Phosphate Buffer (PBS)7.425DataData
Simulated Gastric Fluid (SGF)1.237DataData
Simulated Intestinal Fluid (SIF)6.837DataData

II. Stability Assessment

Understanding the chemical stability of this compound is essential for defining its shelf-life, appropriate storage conditions, and for developing a stable pharmaceutical formulation. Forced degradation studies are a critical component of this assessment, designed to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][9] These studies are conducted under conditions more severe than accelerated stability testing and are a regulatory expectation.[10][11]

A. Scientific Rationale for Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the molecule to identify the likely degradation products.[8] This information is crucial for:

  • Elucidating Degradation Pathways: Understanding how the molecule breaks down under various stress conditions.

  • Developing Stability-Indicating Methods: The degradation samples are used to develop and validate analytical methods (typically HPLC) that can separate the parent compound from all significant degradation products.

  • Informing Formulation and Packaging Development: Knowledge of sensitivities to light, heat, or pH can guide the selection of excipients and packaging to protect the drug substance.

The stress conditions are chosen to cover the most common degradation routes for pharmaceutical compounds: hydrolysis, oxidation, photolysis, and thermal degradation.[10]

B. Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome DS Drug Substance (1,1-Difluoro-6-azaspiro[2.5]octane HCl) Sol Dissolve in appropriate solvent (e.g., Water/Acetonitrile) DS->Sol Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) Sol->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) Sol->Base Expose Ox Oxidation (e.g., 3% H2O2, RT) Sol->Ox Expose Thermal Thermal (e.g., 80°C, solid & solution) Sol->Thermal Expose Photo Photolytic (ICH Q1B conditions) Sol->Photo Expose Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Ox->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC/UPLC Analysis (DAD/MS Detection) Neutralize->HPLC PeakPurity Assess Peak Purity HPLC->PeakPurity MassBalance Calculate Mass Balance HPLC->MassBalance ID Identify Degradants (MS/MS, NMR) MassBalance->ID Pathway Elucidate Degradation Pathways ID->Pathway

Caption: Workflow for forced degradation studies.

C. Experimental Protocol: Forced Degradation Studies

The following protocol outlines the conditions for the forced degradation of this compound. The goal is to achieve 5-20% degradation of the parent compound.

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Store samples at room temperature and 60°C.

    • Analyze samples at appropriate time points (e.g., 2, 6, 24, 48 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Store samples at room temperature and 60°C.

    • Analyze samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Store the sample at room temperature and protect from light.

    • Analyze at appropriate time points.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C.

    • Solid State: Place the solid compound in a controlled temperature oven at 80°C.

    • Analyze at appropriate time points.

  • Photolytic Degradation:

    • Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[12][13][14]

    • A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method with both UV (photodiode array) and mass spectrometric detection.

    • Evaluate the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Assess peak purity of the parent compound in all stressed samples.

    • Calculate mass balance to account for all degradation products.

D. Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized.

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[15][16]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening of the cyclopropane ring, although this is less likely given the stability of the C-F bonds.

  • Piperidine Ring Degradation: Under oxidative or radical conditions, H-abstraction from the carbon atoms adjacent to the nitrogen could occur, leading to the formation of iminium intermediates and subsequent degradation products.[17][18]

  • Thermal Degradation: The carbon-fluorine bonds are very strong, suggesting high thermal stability.[19][20] Degradation at high temperatures would likely involve cleavage of C-C or C-N bonds before C-F bonds.

The following diagram illustrates a hypothetical degradation pathway focusing on oxidation, a common route for amine-containing pharmaceuticals.

Degradation_Pathway cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_thermal Thermal Stress Parent 1,1-Difluoro-6-azaspiro[2.5]octane (Parent Compound) N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation of N Iminium Iminium Intermediate Parent->Iminium H-abstraction at α-C Decomposition Decomposition Products (e.g., smaller fragments) Parent->Decomposition High Temperature Ring_Opened Ring-Opened Product Iminium->Ring_Opened Further reaction

Caption: Hypothetical degradation pathways.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The outlined protocols for kinetic and thermodynamic solubility will establish its dissolution characteristics across a physiologically relevant pH range. The forced degradation studies, conducted in accordance with ICH guidelines, will identify potential degradation pathways and are a prerequisite for the development of a validated, stability-indicating analytical method. The insights gained from these studies are indispensable for guiding formulation development, defining appropriate storage and handling conditions, and ensuring the quality and safety of any potential drug product derived from this promising chemical entity.

References

The Azaspiro[2.5]octane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional molecular architectures. Among these, the azaspiro[2.5]octane core has emerged as a particularly valuable scaffold. Its inherent rigidity and three-dimensional nature provide a distinct advantage over flat aromatic structures, offering precise vectoral orientation of substituents for optimal interaction with biological targets. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic potential of azaspiro[2.5]octane derivatives, offering field-proven insights for professionals in drug discovery and development.

The Strategic Advantage of the Azaspiro[2.5]octane Core

The defining feature of the azaspiro[2.5]octane scaffold is the fusion of a cyclopropane ring and a nitrogen-containing six-membered ring at a single carbon atom. This spirocyclic arrangement imparts a high degree of conformational rigidity, which can be advantageous in drug design. By locking the molecule into a specific conformation, the entropic penalty upon binding to a target protein is reduced, potentially leading to higher binding affinity. Furthermore, the three-dimensional arrangement of substituents allows for the exploration of chemical space in a way that is not possible with planar molecules, facilitating the development of highly selective ligands. The incorporation of this motif has been shown to enhance key pharmacokinetic and physicochemical properties, including metabolic stability and aqueous solubility.[1]

Synthesis of Azaspiro[2.5]octane Derivatives: Building the Core

The construction of the azaspiro[2.5]octane skeleton can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Approach: A Step-by-Step Protocol

A common approach involves a multi-step sequence starting from readily available materials.[2] The following protocol outlines a representative synthesis of a 4,7-diazaspiro[2.5]octane compound.

Step 1: Substitution Reaction

  • To a solution of (1-(((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate (Compound I) in acetonitrile, add glycine methyl ester hydrochloride and potassium carbonate.[2]

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • The resulting product (Compound II) can often be used in the next step without further purification.[2]

Step 2: Protection

  • To the solution containing Compound II, add a suitable protecting group reagent, such as di-tert-butyl dicarbonate (Boc)2O, and a base like triethylamine.

  • Stir the reaction at room temperature until the reaction is complete as indicated by TLC.

  • Work up the reaction and purify the product (Compound III) by column chromatography.

Step 3: Deprotection

  • Dissolve Compound III in a suitable solvent, such as dichloromethane.

  • Add an acid, for example, trifluoroacetic acid, to remove the 4-methoxybenzyl protecting group.[3]

  • Monitor the reaction by TLC and, upon completion, neutralize the reaction and extract the product (Compound IV).[2]

Step 4: Reduction

  • Dissolve Compound IV in an appropriate solvent like tetrahydrofuran.

  • Add a reducing agent, such as lithium aluminum hydride, portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully and work up to isolate the final 4,7-diazaspiro[2.5]octane product (Compound V).[2]

This generalized protocol can be adapted and modified to introduce various substituents on the azaspiro[2.5]octane core, allowing for the generation of diverse chemical libraries for biological screening. A stereodivergent enzymatic synthesis using engineered protoglobin-based enzymes has also been developed for the asymmetric synthesis of azaspiro[2.y]alkanes, offering high yields and excellent enantioselectivity.[4]

A Spectrum of Biological Activities: Therapeutic Potential of Azaspiro[2.5]octane Derivatives

The versatility of the azaspiro[2.5]octane scaffold has led to the discovery of derivatives with a wide range of biological activities, highlighting its potential in various therapeutic areas.

Anticancer Activity

Several studies have demonstrated the potent antiproliferative effects of azaspiro[2.5]octane derivatives against various cancer cell lines. For instance, a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] showed significant cytotoxicity against human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26) cell lines, with IC50 values in the low micromolar range.[5]

Mechanism of Action: These compounds were found to induce apoptosis and cause an accumulation of cells in the SubG1 phase of the cell cycle.[5] A notable effect was the disruption of the actin cytoskeleton, leading to the disappearance of actin filaments and a diffuse distribution of granular actin in the cytoplasm of treated cells.[5] This disruption of the cytoskeleton can inhibit cell motility and metastatic potential.[5]

Structure-Activity Relationship (SAR): The antiproliferative activity is influenced by the nature of the substituents on the azaspiro core. For example, in a series of diazaspiro bicyclo hydantoin derivatives, compounds with electron-withdrawing groups at the third and fourth positions of a phenyl ring attached to the core exhibited selective cytotoxicity.[1] The nature of the linker at the N-3 position also played a crucial role, with the order of activity being alkene > ester > ether.[1]

Compound ClassCancer Cell LineIC50 (µM)Reference
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]K562, Jurkat, HeLa, CT264.2 - 24.1[5]
Diazaspiro bicyclo hydantoin derivativesK562, CEM<50[1]
Central Nervous System (CNS) Disorders

The rigid framework of the azaspiro[2.5]octane scaffold makes it an attractive candidate for targeting CNS receptors with high specificity.

NMDA Receptor Modulation: The N-methyl-D-aspartate (NMDA) receptor is a key player in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders.[6] Azaspiro[2.5]octane derivatives have been investigated as modulators of NMDA receptor activity. The mechanism of NMDA receptor modulation is complex, involving allosteric sites that can be targeted by small molecules to either enhance or inhibit receptor function.[7][8] The development of subtype-selective NMDA receptor modulators is a promising strategy for treating CNS disorders with fewer side effects.[7]

M4 Muscarinic Acetylcholine Receptor Antagonism: Chiral 6-azaspiro[2.5]octanes have been identified as potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[9] The R-enantiomer was found to be the more potent stereoisomer.[9] Further SAR studies led to the discovery of compounds with high M4 potency and selectivity across multiple species, along with good aqueous solubility and moderate brain exposure.[9]

Neuroprotective Effects: The neuroprotective potential of azaspiro compounds is an area of growing interest. Their ability to modulate targets like the NMDA receptor suggests a role in mitigating excitotoxicity, a common pathway in neurodegenerative diseases.[6] Furthermore, the development of multi-target agents that can also inhibit processes like amyloid-β aggregation and tau hyperphosphorylation is a promising therapeutic strategy for complex diseases like Alzheimer's.[10]

Analgesic Properties

The search for novel analgesics with improved side-effect profiles is a major focus of drug discovery. Azaspiro[2.5]octane derivatives have shown promise in this area, particularly as dual-target ligands.

Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists: A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which can be considered structurally related to the core azaspiro[2.5]octane theme, have been developed as potent dual MOR agonists and σ1R antagonists. This dual mechanism is thought to provide potent analgesia with a reduced risk of opioid-related side effects like constipation.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel azaspiro[2.5]octane derivatives, a battery of in vitro and in vivo assays is employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method for assessing the antiproliferative activity of compounds on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., HeLa, K562) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

NMDA Receptor Binding Assay

This assay is used to determine the affinity of compounds for the NMDA receptor.

Protocol:

  • Prepare cell membranes from a cell line expressing the NMDA receptor of interest.

  • Incubate the membranes with a radiolabeled ligand (e.g., [3H]MK-801) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Analyze the data to determine the Ki value of the test compound.

Visualizing Key Concepts

Diagrams are essential tools for visualizing complex chemical structures, biological pathways, and experimental workflows.

G cluster_synthesis General Synthetic Pathway cluster_activities Biological Activities Start Starting Material (e.g., Substituted Cyclopropane) Step1 Substitution Start->Step1 Step2 Protection Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Reduction Step3->Step4 End Azaspiro[2.5]octane Derivative Step4->End Anticancer Anticancer End->Anticancer Screening CNS_Disorders CNS Disorders End->CNS_Disorders Screening Analgesia Analgesia End->Analgesia Screening G cluster_cancer Anticancer Mechanism Azaspiro_Derivative Azaspiro[2.5]octane Derivative Apoptosis Induces Apoptosis Azaspiro_Derivative->Apoptosis Cell_Cycle Cell Cycle Arrest (SubG1) Azaspiro_Derivative->Cell_Cycle Cytoskeleton Actin Cytoskeleton Disruption Azaspiro_Derivative->Cytoskeleton Metastasis Inhibits Metastasis Cytoskeleton->Metastasis

References

A Technical Guide to 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides an in-depth technical overview of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride, a fluorinated azaspirocyclic compound of increasing importance in medicinal chemistry. We will explore its fundamental identifiers, physicochemical properties, and its emerging role as a valuable scaffold in the design of novel therapeutics.

Core Molecular Identification

The unambiguous identification of a chemical entity is paramount for research, development, and regulatory purposes. The International Chemical Identifier (InChI) and its condensed, fixed-length version, the InChIKey, provide a universal standard for this purpose.

  • Parent Compound: 1,1-Difluoro-6-azaspiro[2.5]octane

  • Salt Form: Hydrochloride (HCl)

  • InChIKey: While a specific InChIKey for the hydrochloride salt is not consistently reported across all databases, the key for the parent free base is NESANIIIIJLTDB-UHFFFAOYSA-N[1]. The hydrochloride salt is formed by the acid-base reaction between the secondary amine of the spirocycle and hydrochloric acid.

The structure consists of a piperidine ring fused to a gem-difluorinated cyclopropane ring in a spirocyclic arrangement. This unique three-dimensional architecture is a key feature driving its utility in drug design.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. The introduction of fluorine and the spirocyclic nature of the molecule impart distinct characteristics compared to non-fluorinated or simpler cyclic amines.

PropertyValueSource
CAS Number 1263132-31-5ChemScene[2]
Molecular Formula C₇H₁₂ClF₂NChemScene[2], LookChem[3]
Molecular Weight 183.63 g/mol ChemScene[2]
Appearance Solid (Typical)GuideChem
Purity ≥98% (Typical)ChemScene[2]
Storage Room temperature, keep dry and coolChemScene[2]

The Role of Azaspirocycles in Drug Discovery

Spirocyclic systems, particularly those containing heteroatoms like nitrogen (azaspirocycles), are increasingly sought-after motifs in drug discovery.[4][5] Their rigid, three-dimensional structures offer several advantages over traditional flat, aromatic rings or more flexible aliphatic cycles:

  • Improved Physicochemical Properties: Spirocycles can enhance aqueous solubility and metabolic stability.

  • Novel Chemical Space: They provide access to unique molecular shapes, allowing for novel interactions with biological targets.

  • Precise Vectorial Orientation: The rigid framework allows for the precise positioning of substituents in three-dimensional space, which can optimize binding to protein targets.

The gem-difluoro group on the cyclopropane ring is particularly significant. Fluorine is often incorporated into drug candidates to modulate metabolic stability (by blocking sites of oxidation) and to alter acidity or basicity of nearby functional groups, which can in turn influence target binding affinity and pharmacokinetic properties.

Synthesis and Availability

The general synthetic strategy for such spirocycles often involves the construction of the two rings sequentially, followed by the introduction of the fluorine atoms. A plausible, though speculative, synthetic workflow is outlined below.

G cluster_0 Conceptual Synthetic Workflow A Piperidine Precursor (e.g., 4-piperidone derivative) C Spirocyclic Alkene Intermediate A->C Olefination B Cyclopropanation Reagent (e.g., Wittig-type reagent) B->C E 1,1-Difluoro-6-azaspiro[2.5]octane (Free Base) C->E Fluorination D Fluorinating Agent (e.g., Selectfluor, DAST) D->E G Final Product: 1,1-Difluoro-6-azaspiro[2.5]octane HCl E->G Salt Formation F HCl in Ether or other solvent F->G

Caption: Conceptual workflow for the synthesis of 1,1-Difluoro-6-azaspiro[2.5]octane HCl.

Applications in Medicinal Chemistry

This compound is primarily utilized as a specialized building block or intermediate in the synthesis of more complex molecules for pharmaceutical research and development.[3][7][8] Its structure is valuable for creating analogues of known drugs or for exploring new chemical scaffolds. The piperidine nitrogen can be readily functionalized, allowing for its incorporation into a larger molecular framework, while the difluorocyclopropyl moiety serves as a rigid, metabolically stable anchor with a defined spatial orientation.

While specific drug candidates incorporating this exact fragment are not widely publicized, it is representative of a class of fluorinated spirocycles being actively explored by pharmaceutical companies to develop next-generation therapeutics with improved drug-like properties.

Conclusion

This compound is a modern, high-value building block for medicinal chemistry. Its defining features—a rigid spirocyclic core, a secondary amine for versatile derivatization, and a gem-difluoro group for metabolic stability and property modulation—make it an attractive tool for drug designers. As the demand for novel, three-dimensional chemical matter continues to grow in the quest for more selective and effective drugs, the importance of scaffolds like this is set to increase.

References

Methodological & Application

The Strategic Application of 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Union City, CA – January 1, 2026 – In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is paramount. Among the emerging classes of building blocks, fluorinated spirocycles have garnered significant attention. This document serves as a detailed application note for 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride, a promising yet under-documented reagent for the medicinal chemist's toolkit. While this molecule is commercially available for research purposes, its specific applications in published literature remain nascent.[1][2][3][4][5] This guide, therefore, extrapolates from established principles of medicinal chemistry and data on analogous structures to provide a robust framework for its utilization.

Introduction: The Rationale for Fluorinated Spirocycles

The design of effective and safe pharmaceuticals is a multi-parameter optimization challenge. Key objectives include enhancing potency, selectivity, and metabolic stability, while concurrently improving properties such as solubility and membrane permeability. The strategic incorporation of fluorine and the use of rigid, three-dimensional scaffolds are two powerful tactics to achieve these goals.[6][7][8][9][10]

1.1 The Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its molecular properties. The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, which can in turn affect target binding and solubility. Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism. The replacement of hydrogen with fluorine can also impact molecular conformation and lipophilicity, key determinants of a drug's pharmacokinetic profile.[6][7][8]

1.2 Spirocycles as Three-Dimensional Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, offer a greater degree of three-dimensionality compared to their linear or fused-ring counterparts. This increased sp3 character is often associated with improved clinical success rates. The rigid nature of spirocycles can also pre-organize appended functional groups into well-defined vectors, potentially leading to enhanced binding affinity and selectivity for the target protein.

This compound: A Profile

This building block combines the aforementioned advantages of fluorination and a spirocyclic core. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions.

PropertyValueSource
CAS Number 1263132-31-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₇H₁₂ClF₂N--INVALID-LINK--
Molecular Weight 183.63 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral Supplier Information
Purity ≥95%--INVALID-LINK--

Application as a Bioisostere

A primary application of 1,1-Difluoro-6-azaspiro[2.5]octane is as a bioisostere for commonly used saturated heterocycles such as piperidine. Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the overall characteristics of a drug candidate.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Potential Improvements Piperidine Azaspirocycle 1,1-Difluoro-6- azaspiro[2.5]octane Piperidine->Azaspirocycle Bioisosteric Replacement Properties Metabolic Stability Solubility Lipophilicity (logP) pKa Modulation 3D Conformation Azaspirocycle->Properties

Caption: Bioisosteric replacement of piperidine with 1,1-Difluoro-6-azaspiro[2.5]octane.

The gem-difluoro group on the cyclopropane ring is expected to lower the pKa of the secondary amine compared to its non-fluorinated counterpart due to the electron-withdrawing nature of the fluorine atoms. This modulation of basicity can be critical for fine-tuning interactions with the biological target and improving oral bioavailability by altering the ionization state at physiological pH.

Synthetic Protocols: Incorporation into Lead Scaffolds

As a secondary amine, this compound can be readily incorporated into a variety of molecular scaffolds using standard organic chemistry transformations. The hydrochloride salt would typically be neutralized in situ with a suitable base to liberate the free amine for reaction.

Protocol for N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 1,1-Difluoro-6-azaspiro[2.5]octane.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Start Combine Reactants (Aryl Halide, Amine HCl, Base, Catalyst, Ligand) Inert Inert Atmosphere (N₂ or Ar) Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir (100-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute, Filter Monitor->Workup Purify Column Chromatography Workup->Purify Product N-Aryl Product Purify->Product

Caption: General workflow for Buchwald-Hartwig N-Arylation.

Protocol for Amide Bond Formation

This protocol outlines the coupling of a carboxylic acid with 1,1-Difluoro-6-azaspiro[2.5]octane.

Materials:

  • This compound

  • Carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Amine base (e.g., DIPEA or Et₃N)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.1 eq) and stir for 5 minutes at room temperature.

  • Add this compound (1.1 eq) followed by DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound should be handled by technically qualified individuals in a well-ventilated area.[3] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion and Future Outlook

This compound represents a valuable building block for medicinal chemists seeking to leverage the benefits of fluorination and three-dimensional architecture in their drug discovery programs. Its utility as a bioisostere for piperidine and other saturated heterocycles offers a promising avenue for modulating the physicochemical and pharmacokinetic properties of lead compounds. While specific examples of its incorporation into clinical candidates are not yet widely reported, the foundational principles of medicinal chemistry strongly support its potential. Further research and publication of its applications will undoubtedly solidify its place in the repertoire of modern drug discovery.

References

Application Notes and Protocols: 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride in PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Fluorinated Spirocycles in PET Tracer Development

Positron Emission Tomography (PET) stands as a premier in vivo imaging modality, offering unparalleled insights into physiological and pathological processes at the molecular level.[1][2] The design of novel PET radiotracers is a cornerstone of advancing molecular imaging, with a continuous drive to develop probes with superior specificity, selectivity, and pharmacokinetic profiles. The incorporation of fluorine-18 (¹⁸F), with its near-ideal half-life (109.8 min) and low positron energy, is a mainstay of modern PET tracer design.[3]

Within the vast chemical space available to medicinal chemists, spirocyclic scaffolds have emerged as particularly valuable motifs. Their rigid, three-dimensional structures can confer high receptor affinity and selectivity by locking the molecule into a biologically active conformation. When combined with fluorine, particularly the gem-difluoro group as present in 1,1-Difluoro-6-azaspiro[2.5]octane, these scaffolds can offer significant advantages. The introduction of fluorine can enhance metabolic stability, modulate lipophilicity to optimize blood-brain barrier penetration, and improve binding affinity with target proteins.[4][5][6][7]

This document provides a detailed technical guide on the prospective application of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride as a key building block for the synthesis of novel ¹⁸F-labeled PET tracers. While this specific building block represents a novel entry point, the principles and protocols outlined herein are grounded in extensive research on analogous spirocyclic piperidine derivatives, particularly those targeting the sigma-1 (σ1) receptor—a protein implicated in a range of neurological and psychiatric disorders.[3][8][9][10][11] We will detail the proposed radiosynthesis, quality control, and preclinical evaluation of a hypothetical tracer, [¹⁸F]DF-SAO-Target , derived from this building block.

Part 1: Radiosynthesis of a Novel Spirocyclic PET Tracer

The synthesis of a PET tracer from this compound would first involve its derivatization to a suitable precursor for radiolabeling. A common and effective strategy for ¹⁸F-labeling is the nucleophilic substitution of a leaving group, such as a tosylate, with [¹⁸F]fluoride.[9][12]

Proposed Synthetic Pathway for the Labeling Precursor

The initial step involves the N-alkylation of 1,1-Difluoro-6-azaspiro[2.5]octane with a bifunctional moiety that includes a terminal hydroxyl group. This hydroxyl group can then be tosylated to generate the labeling precursor. The choice of the linker and aromatic/aliphatic group "R" would be dictated by the biological target of interest. For the purpose of this guide, we will consider a generic precursor targeting a hypothetical receptor.

Synthesis_Pathway cluster_0 Precursor Synthesis Start 1,1-Difluoro-6- azaspiro[2.5]octane ·HCl Intermediate N-Alkylated Intermediate (with -OH group) Start->Intermediate N-Alkylation with HO-R-X (e.g., bromoalkanol) Precursor Tosylated Precursor (for ¹⁸F-labeling) Intermediate->Precursor Tosylation (TsCl, base)

Caption: Proposed synthesis of the tosylated precursor from 1,1-Difluoro-6-azaspiro[2.5]octane.

Protocol 1: Automated Radiosynthesis of [¹⁸F]DF-SAO-Target

This protocol is based on established methods for the nucleophilic ¹⁸F-fluorination of tosylate precursors using an automated synthesis module.[8][10]

Materials:

  • Tosylated precursor of DF-SAO-Target

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2. (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Water for injection

  • Ethanol, USP

  • Sterile filters (0.22 µm)

  • Automated radiosynthesis module (e.g., GE TRACERlab™, Eckert & Ziegler Modular-Lab)

  • Sep-Pak C18 and Alumina N cartridges

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.[13]

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen to azeotropically remove the water. This is a critical step as water can significantly reduce the nucleophilicity of the fluoride ion.[14][15] Repeat with anhydrous acetonitrile until the mixture is dry.

  • Radiofluorination Reaction:

    • Dissolve the tosylated precursor (typically 1-5 mg) in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes. The gem-difluoro group is stable under these conditions and is not expected to interfere with the reaction.

  • Purification:

    • After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the crude product and separate it from unreacted [¹⁸F]fluoride and polar impurities.

    • Wash the C18 cartridge with water to remove any remaining polar impurities.

    • Elute the crude product from the C18 cartridge with ethanol or an acetonitrile/water mixture.

    • Further purify the product using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation:

    • Collect the HPLC fraction containing the purified [¹⁸F]DF-SAO-Target.

    • Remove the HPLC solvents via rotary evaporation or by passing the solution through a C18 Sep-Pak cartridge, washing with water, and eluting with a small volume of ethanol.

    • Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and pass it through a 0.22 µm sterile filter into a sterile vial.

Radiosynthesis_Workflow F18_Production [¹⁸F]Fluoride Production (Cyclotron) Trapping Anion Exchange Cartridge Trapping F18_Production->Trapping Elution_Drying Elution & Azeotropic Drying (K₂₂₂/K₂CO₃) Trapping->Elution_Drying Reaction Nucleophilic Substitution with Tosylate Precursor (100-120°C, 10-15 min) Elution_Drying->Reaction Purification_SPE Solid Phase Extraction (C18 Cartridge) Reaction->Purification_SPE Purification_HPLC Semi-Preparative HPLC Purification_SPE->Purification_HPLC Formulation Solvent Exchange & Sterile Filtration Purification_HPLC->Formulation Final_Product [¹⁸F]DF-SAO-Target for Injection Formulation->Final_Product

Caption: Automated radiosynthesis workflow for [¹⁸F]DF-SAO-Target.

Part 2: Quality Control of the Radiotracer

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for preclinical or clinical use.[16][17][18][19]

Table 1: Quality Control Specifications for [¹⁸F]DF-SAO-Target

ParameterMethodSpecification
Identity Analytical HPLCRetention time matches that of the non-radioactive standard.
Radiochemical Purity Analytical HPLC, Radio-TLC≥ 95%
Radionuclidic Purity Gamma Spectroscopy≥ 99.5% ¹⁸F
Specific Activity HPLC with UV and radiation detectors> 37 GBq/µmol (> 1 Ci/µmol) at time of injection.
pH pH meter or pH paper4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm, Acetonitrile < 410 ppm
Kryptofix 2.2.2. Spot test or GC< 50 µg/mL[19]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is the maximum recommended dose in mL)
Sterility USP <71> Sterility TestsNo microbial growth

Part 3: Preclinical Evaluation Protocols

The preclinical evaluation of a novel PET tracer is a multi-step process designed to characterize its binding properties and in vivo behavior. The following protocols are based on those used for evaluating σ1 receptor tracers, which are structurally analogous to our hypothetical [¹⁸F]DF-SAO-Target.[9][10][20]

Protocol 2: In Vitro Competitive Binding Assay

This assay determines the affinity (Ki) of the non-radioactive "cold" standard of DF-SAO-Target for its biological target (e.g., the σ1 receptor).[21][22]

Materials:

  • Membrane preparation from cells or tissues expressing the target receptor (e.g., guinea pig liver membranes for σ1 receptors).[21]

  • A known radioligand for the target with high affinity (e.g., --INVALID-LINK---pentazocine for σ1).[21][22]

  • Non-radioactive DF-SAO-Target standard.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add increasing concentrations of the non-radioactive DF-SAO-Target standard.

  • Incubation: Add the membrane preparation and the known radioligand (at a concentration near its Kd) to each well.

  • Equilibrium: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vivo Small Animal PET/CT Imaging

This protocol assesses the biodistribution, brain uptake, and target specificity of [¹⁸F]DF-SAO-Target in a relevant animal model (e.g., rodents or non-human primates).[1][9][23][24]

Materials:

  • [¹⁸F]DF-SAO-Target, formulated for injection.

  • Small animal PET/CT scanner.

  • Anesthesia system (e.g., isoflurane).

  • Animal model (e.g., Sprague-Dawley rats).

  • A known blocking agent for the target receptor.

  • Tail vein catheter.

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on the scanner bed. Maintain body temperature.

  • Baseline Scan:

    • Administer a bolus injection of [¹⁸F]DF-SAO-Target (e.g., 5-10 MBq) via the tail vein catheter.

    • Acquire a dynamic PET scan for 60-90 minutes.

    • Perform a CT scan for attenuation correction and anatomical co-registration.

  • Blocking Scan (to demonstrate specificity):

    • In a separate imaging session or a different cohort of animals, pre-treat the animal with a high dose of a known, non-radioactive antagonist for the target receptor (e.g., 15-30 minutes before the tracer injection).

    • Repeat the tracer injection and PET/CT scan as described for the baseline scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with the CT or a co-registered MRI atlas.

    • Draw regions of interest (ROIs) on target-rich areas (e.g., specific brain regions) and reference regions (e.g., cerebellum, if devoid of the target).

    • Generate time-activity curves (TACs) for each ROI, expressed as Standardized Uptake Value (SUV).

    • A significant reduction in tracer uptake in the target regions during the blocking scan compared to the baseline scan confirms specific binding.[9][23]

Biological_Targeting cluster_1 Mechanism of PET Imaging Tracer [¹⁸F]DF-SAO-Target (in bloodstream) BBB Blood-Brain Barrier Tracer->BBB Crosses Target Target Receptor (e.g., Sigma-1) BBB->Target Binds to PET_Signal PET Signal (Positron Annihilation) Target->PET_Signal Generates Blocker Blocking Agent (Non-radioactive) Blocker->Target Occupies

Caption: Conceptual pathway of a novel PET tracer for neuroimaging.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel ¹⁸F-labeled PET tracers. The inherent structural rigidity of the spirocycle, combined with the advantageous properties imparted by the gem-difluoro group, provides a strong rationale for its exploration in medicinal chemistry and molecular imaging. By leveraging established protocols for radiosynthesis and preclinical evaluation, researchers can efficiently advance tracers derived from this building block. The successful development of such a tracer could provide a valuable new tool for investigating the role of its biological target in health and disease, ultimately aiding in the development of new therapeutics.

References

The Strategic Integration of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality and Fluorine in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological profiles is paramount. A discernible shift away from planar, aromatic structures towards more three-dimensional (3D) scaffolds has been a key strategy to improve physicochemical properties and clinical success rates. Spirocyclic systems, wherein two rings share a single atom, are exemplary of this design principle, offering rigid yet spatially defined exit vectors for substituents.[1][2] This inherent three-dimensionality can lead to improved target engagement, enhanced selectivity, and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[3][4][5]

The strategic incorporation of fluorine into drug candidates has also become a cornerstone of medicinal chemistry.[1] The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Specifically, the gem-difluoro motif (CF₂) is often employed as a bioisosteric replacement for a carbonyl group or a methylene bridge, offering a way to modulate electronic and steric properties without drastic changes to molecular conformation.[3]

This guide focuses on the application of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (1) , a building block that synergistically combines the benefits of a spirocyclic scaffold with the advantageous properties of fluorine. Its unique structure makes it a valuable intermediate for the synthesis of novel drug candidates, particularly in therapeutic areas where metabolic stability and precise spatial orientation of functional groups are critical.[4]

Physicochemical Properties and Advantages of the 1,1-Difluoro-6-azaspiro[2.5]octane Moiety

The integration of the 1,1-difluoro-6-azaspiro[2.5]octane core into a molecule imparts several desirable characteristics. The gem-difluorocyclopropane unit is a non-polar, rigid bioisostere of a carbonyl group and can also mimic a cyclopropyl or isopropyl group. The presence of the fluorine atoms can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, the spirocyclic nature of the scaffold reduces conformational flexibility, which can lead to a more favorable entropic contribution to binding affinity.

PropertyImpact of the 1,1-Difluoro-6-azaspiro[2.5]octane Moiety
Lipophilicity (LogP) The gem-difluoro group generally increases lipophilicity compared to a methylene (CH₂) group, which can enhance membrane permeability.
Metabolic Stability The strong C-F bonds are resistant to enzymatic cleavage, thus blocking metabolic oxidation at the cyclopropyl ring.[2]
Conformational Rigidity The spirocyclic system locks the conformation of the piperidine ring, providing predictable exit vectors for substituents and potentially increasing binding affinity.[1]
Basicity (pKa) The electron-withdrawing nature of the gem-difluoro group can lower the basicity of the piperidine nitrogen, which can be advantageous for modulating off-target interactions.
Solubility While increased lipophilicity can sometimes decrease aqueous solubility, the overall impact is context-dependent and can be balanced by other functional groups in the molecule.

Synthetic Applications and Protocols

This compound serves as a versatile secondary amine for the introduction of the difluorospirocyclic motif. Two of the most powerful and widely used methods for derivatizing this building block are the Buchwald-Hartwig amination for the formation of C-N bonds with aryl and heteroaryl systems, and reductive amination for the alkylation of the secondary amine.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides

The Buchwald-Hartwig amination is a robust method for the synthesis of arylamines from aryl halides or triflates.[5] This protocol outlines a general procedure for the coupling of 1,1-difluoro-6-azaspiro[2.5]octane with a generic aryl bromide.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reagents Reagents R1 1,1-Difluoro-6-azaspiro[2.5]octane (from hydrochloride salt + base) P1 6-Aryl-1,1-difluoro-6-azaspiro[2.5]octane R1->P1 + Ar-Br R2 Aryl Bromide (Ar-Br) R2->P1 Reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Reagents->P1

Figure 1: General workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound, aryl bromide, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1,1-difluoro-6-azaspiro[2.5]octane.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to prevent catalyst deactivation.

  • Ligand Selection: Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields and broader substrate scope. Other biarylphosphine ligands can also be effective.[5]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine hydrochloride salt and facilitating the catalytic cycle. Other bases like potassium phosphate or sodium tert-butoxide can also be used, but may require optimization.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. Dioxane or xylene can also be employed.

Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a versatile method for forming C-N bonds by the reaction of an amine with a carbonyl compound in the presence of a reducing agent. This protocol provides a general procedure for the N-alkylation of 1,1-difluoro-6-azaspiro[2.5]octane.

Reaction Scheme:

Reductive Amination cluster_reagents Reagents R1 1,1-Difluoro-6-azaspiro[2.5]octane (from hydrochloride salt) P1 6-Alkyl-1,1-difluoro-6-azaspiro[2.5]octane R1->P1 + R'R''C=O R2 Aldehyde or Ketone (R'R''C=O) R2->P1 Reagents Reducing Agent (e.g., NaBH(OAc)₃) Acid (e.g., Acetic Acid) Solvent (e.g., Dichloromethane) Reagents->P1

Figure 2: General workflow for reductive amination.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic acid (optional, catalytic amount)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

Procedure:

  • To a round-bottom flask, add this compound and the aldehyde or ketone.

  • Dissolve the reactants in dichloromethane.

  • If the reaction is slow, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise at room temperature. The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 6-alkyl-1,1-difluoro-6-azaspiro[2.5]octane.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which reduces the likelihood of side reactions.

  • Acid Catalyst: Acetic acid protonates the carbonyl oxygen, activating it towards nucleophilic attack by the amine and promoting the formation of the iminium ion intermediate.

  • Solvent: Dichloromethane and 1,2-dichloroethane are common solvents for this transformation as they are relatively non-polar and do not react with the reducing agent.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists seeking to introduce novel, three-dimensional, and metabolically robust scaffolds into their drug candidates. The combination of the rigid spirocyclic system and the unique properties of the gem-difluoro group offers a powerful strategy for optimizing lead compounds. The synthetic protocols provided herein for Buchwald-Hartwig amination and reductive amination serve as a foundation for the broader application of this building block in the synthesis of next-generation therapeutics.

References

Application Notes and Protocols for the Incorporation of 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Scaffold for Advancing Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. The strategic introduction of fluorine and rigid, three-dimensional scaffolds has emerged as a powerful approach to optimize drug candidates. Within this context, 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride has garnered significant attention as a high-value building block. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective incorporation of this unique scaffold into bioactive molecules.

The 1,1-difluoro-6-azaspiro[2.5]octane moiety offers a compelling combination of features:

  • Metabolic Stability: The gem-difluoro group on the cyclopropane ring acts as a bioisostere for a carbonyl or methylene group, often enhancing metabolic stability by blocking sites susceptible to oxidative metabolism.

  • Conformational Rigidity: The spirocyclic system introduces a fixed three-dimensional geometry, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.

  • Modulation of Physicochemical Properties: The presence of fluorine can subtly influence key drug-like properties such as lipophilicity (LogP) and the basicity (pKa) of the secondary amine, impacting solubility, permeability, and oral bioavailability.

This guide will provide an in-depth analysis of the physicochemical properties of this compound, detailed protocols for its incorporation via common synthetic routes, and insights into the strategic advantages it offers in drug design.

Physicochemical Properties and Strategic Advantages

The judicious application of any building block in drug design begins with a thorough understanding of its intrinsic properties. The 1,1-difluoro-6-azaspiro[2.5]octane scaffold presents a unique profile that can be leveraged to overcome common challenges in lead optimization.

PropertyPredicted/Reported ValueSignificance in Drug Design
Molecular Formula C₇H₁₂ClF₂NProvides the basic structural information.
Molecular Weight 183.63 g/mol A relatively low molecular weight for a spirocyclic system, allowing for further elaboration without excessive size.
Predicted XlogP 1.2Indicates a moderate level of lipophilicity, which is often desirable for achieving a balance between solubility and membrane permeability.
Predicted LogP 1.817Another measure of lipophilicity, suggesting the molecule is more soluble in lipids than in water.
Effect on Amine pKa Decreases by ~0.3-0.5 unitsThe electron-withdrawing nature of the gem-difluoro group lowers the basicity of the secondary amine, which can reduce off-target effects and improve cell permeability.[1]
The Power of Fluorine and Spirocycles

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, and fluorine's high electronegativity can lead to favorable interactions with protein targets.

Spirocycles, by virtue of their rigid, three-dimensional structures, offer a distinct advantage over more flexible aliphatic or aromatic systems. This conformational constraint can pre-organize the molecule into a bioactive conformation, leading to a more favorable binding entropy. The spirocyclic nature of the 1,1-difluoro-6-azaspiro[2.5]octane scaffold provides a well-defined exit vector for substituents, allowing for precise control over their spatial orientation.

Synthetic Protocols for Incorporation

The secondary amine of this compound serves as a versatile handle for a variety of coupling reactions. The following protocols provide detailed, step-by-step methodologies for the most common transformations.

Workflow for Handling the Hydrochloride Salt

It is important to note that 1,1-difluoro-6-azaspiro[2.5]octane is typically supplied as a hydrochloride salt. For most coupling reactions, the free base is required. This can be achieved either by a separate workup step or, more conveniently, in situ by the addition of a suitable base.

Caption: General workflow for the in situ generation of the free amine.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds. This protocol is optimized for the coupling of 1,1-difluoro-6-azaspiro[2.5]octane with a variety of aryl halides.

Reaction Scheme:

Caption: Buchwald-Hartwig N-arylation reaction scheme.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like G3-Xantphos)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for achieving high yields and avoiding side reactions. For sterically hindered secondary amines like 1,1-difluoro-6-azaspiro[2.5]octane, bulky electron-rich phosphine ligands such as Xantphos or RuPhos are often preferred as they promote the reductive elimination step.

  • Base Selection: The choice of base depends on the reactivity of the aryl halide and the tolerance of other functional groups in the molecule. Stronger bases like NaOtBu are often used for less reactive aryl chlorides, while milder bases like Cs₂CO₃ or K₃PO₄ are suitable for more reactive aryl bromides and iodides.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere to prevent catalyst deactivation.

Protocol 2: Amide Bond Formation

Amide bond formation is one of the most common reactions in medicinal chemistry. This protocol outlines the coupling of 1,1-difluoro-6-azaspiro[2.5]octane with a carboxylic acid using a standard coupling reagent.

Reaction Scheme:

Caption: Amide bond formation reaction scheme.

Materials:

  • This compound

  • Carboxylic acid

  • Coupling reagent (e.g., HATU, HBTU, COMU, or EDC/HOBt)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in the anhydrous solvent, add the coupling reagent (1.1 equiv) and the organic base (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 equiv) and additional organic base (1.2 equiv) in the anhydrous solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality Behind Experimental Choices:

  • Coupling Reagent Selection: For sterically hindered secondary amines, more reactive coupling reagents like HATU, HBTU, or COMU are often more effective than carbodiimide-based reagents like EDC. These reagents rapidly form the activated ester, which then reacts with the amine.

  • Base: An organic base such as DIPEA or triethylamine is required to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.

  • Order of Addition: Pre-activation of the carboxylic acid before the addition of the amine is generally recommended to minimize side reactions and improve the overall efficiency of the coupling.

Protocol 3: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This protocol is suitable for the alkylation of 1,1-difluoro-6-azaspiro[2.5]octane.

Reaction Scheme:

Caption: Reductive amination reaction scheme.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., dichloroethane (DCE), methanol (MeOH), tetrahydrofuran (THF))

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • To a solution of the aldehyde or ketone (1.0 equiv) and this compound (1.2 equiv) in the solvent, add the organic base (e.g., triethylamine, 1.2 equiv) to free the amine.

  • Add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (1.5 equiv) portion-wise to control any effervescence.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less toxic than sodium cyanoborohydride and can be used in a wider range of solvents.

  • pH Control: The reaction is typically carried out under mildly acidic conditions to promote the formation of the iminium ion intermediate, which is then reduced. However, the pH should not be too low, as it can protonate the amine and render it non-nucleophilic.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a rigid spirocyclic core and a gem-difluoro motif provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. The synthetic protocols detailed in this application note offer reliable and reproducible methods for the incorporation of this scaffold into a wide range of bioactive molecules. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of building blocks like 1,1-difluoro-6-azaspiro[2.5]octane will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

Application Note: Synthetic Strategies for the Derivatization of 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Difluoro-6-azaspiro[2.5]octane is a valuable saturated heterocyclic building block in modern medicinal chemistry.[1] Its unique three-dimensional spirocyclic structure combined with the presence of a gem-difluoromethylene group offers several advantages in drug design.[2] The CF₂ group can act as a bioisostere for a carbonyl or ether linkage, enhancing metabolic stability and modulating physicochemical properties like lipophilicity and pKa.[2] As such, this scaffold is increasingly incorporated into novel drug candidates targeting a range of therapeutic areas.[1]

This guide provides a comprehensive overview of the key reaction conditions and protocols for the derivatization of the secondary amine in 1,1-Difluoro-6-azaspiro[2.5]octane, supplied as its hydrochloride salt. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles and rationale for procedural choices, ensuring researchers can adapt and troubleshoot these methods effectively.

Core Principles & Initial Considerations

The derivatization of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride presents two primary chemical considerations that must be addressed for successful synthesis:

  • Liberation of the Free Amine: The starting material is a hydrochloride salt. The secondary amine is protonated and therefore non-nucleophilic. Prior to reaction with an electrophile, the free amine must be generated in situ or in a separate step. This is typically achieved by adding at least one equivalent of a suitable base to neutralize the HCl salt.

  • Steric Hindrance and Nucleophilicity: The azaspiro[2.5]octane core is a sterically demanding structure. This bulk can hinder the approach of electrophiles to the nitrogen atom. Furthermore, the electron-withdrawing nature of the adjacent gem-difluoro group may slightly reduce the nucleophilicity of the secondary amine compared to a non-fluorinated analogue. These factors necessitate carefully optimized reaction conditions, often requiring more forcing conditions or highly reactive coupling agents.[3][4][5]

Section 1: N-Acylation and Amide Bond Formation

N-acylation is one of the most common transformations in medicinal chemistry. Two primary strategies are employed for acylating the title compound: reaction with activated acyl species (like acyl chlorides) or direct coupling with carboxylic acids using activating agents.

Acylation with Acyl Chlorides

This is a robust and straightforward method for forming amides. The high reactivity of acyl chlorides often overcomes the steric hindrance of the spirocycle.

Reaction Scheme:

Acylation with Acyl Chloride

Detailed Protocol: Synthesis of 6-acetyl-1,1-difluoro-6-azaspiro[2.5]octane

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvent & Base: Suspend the salt in anhydrous dichloromethane (DCM, approx. 0.1 M). Add a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA, 2.2 eq.). Stir the mixture at room temperature for 15-20 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of acetyl chloride (1.05 eq.) in anhydrous DCM dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure product.

Application Scientist's Notes:

  • Choice of Base: 2.2 equivalents of base are used. The first equivalent neutralizes the HCl salt, while the second scavenges the HCl generated by the reaction. DIPEA or triethylamine (Et₃N) are common choices. DIPEA is often preferred to minimize potential side reactions.[6]

  • Catalyst: For slow reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the acylation.[7]

  • Solvent: Anhydrous aprotic solvents like DCM, THF, or DMF are suitable. DCM is often the first choice due to its ease of removal.

Amide Coupling with Carboxylic Acids

Direct coupling with carboxylic acids requires an activating agent to convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. This method is exceptionally broad in scope.

Reaction Scheme:

Amide Coupling Reaction

Detailed Protocol: General Procedure for Amide Coupling

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq.) and a suitable coupling agent (e.g., HATU, 1.1 eq.).

  • Solvent & Activation: Dissolve the solids in anhydrous dimethylformamide (DMF, approx. 0.1 M). Add a non-nucleophilic base (DIPEA, 3.0 eq.) and stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.

  • Amine Addition: Add this compound (1.0 eq.) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Table 1: Comparison of Common Amide Coupling Conditions

Coupling AgentBase (eq.)SolventKey Advantages & Considerations
HATU / HBTU DIPEA (3.0)DMFHigh efficiency, fast reaction times, good for hindered amines.[4]
EDC / HOBt DIPEA (3.0)DCM / DMFCost-effective, widely used. HOBt suppresses side reactions.[6]
T3P® (Propylphosphonic Anhydride) Pyridine (2.5)EtOAc / DCMExcellent for low epimerization risk; byproducts are water-soluble.
Acyl Fluoride (in situ) N/ADioxaneEffective for electron-deficient amines and sterically hindered substrates.[3][5]

Section 2: N-Alkylation & Reductive Amination

Introducing alkyl groups to the nitrogen atom can be achieved via direct alkylation with alkyl halides or through reductive amination with carbonyl compounds.

Direct N-Alkylation

This Sₙ2 reaction involves the nucleophilic attack of the amine on an alkyl halide or sulfonate.

Detailed Protocol: General Procedure for N-Alkylation

  • Setup: Combine this compound (1.0 eq.), the alkyl halide (e.g., benzyl bromide, 1.2 eq.), and a robust base like K₂CO₃ or Cs₂CO₃ (2.5 eq.) in a sealed vial.

  • Solvent: Add a polar aprotic solvent such as acetonitrile (MeCN) or DMF.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously for 12-24 hours. Monitor by LC-MS.

  • Work-up: After cooling, filter off the inorganic base. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.

Application Scientist's Notes:

  • Base Selection: Inorganic bases like K₂CO₃ are often preferred to avoid side reactions that can occur with amine bases.

  • Leaving Group: The reactivity order for the alkyl electrophile is I > Br > Cl > OTs. For less reactive chlorides, a catalytic amount of NaI or KI can be added to facilitate the reaction via the Finkelstein reaction.

  • Microwave Irradiation: For sluggish reactions, microwave heating can significantly reduce reaction times.[8]

Reductive Amination

Reductive amination is a two-step, one-pot process involving the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine.

Detailed Protocol: General Procedure for Reductive Amination

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde/ketone (1.1 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Iminium Formation: Add acetic acid (catalytic, ~5 vol%) to facilitate iminium ion formation. Stir for 30 minutes at room temperature.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.

  • Reaction: Stir at room temperature for 6-18 hours until the reaction is complete (monitored by LC-MS).

  • Work-up: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography.

Section 3: N-Sulfonylation

The formation of sulfonamides is a common strategy in drug discovery. The reaction is analogous to acylation with acyl chlorides.

Detailed Protocol: Synthesis of a 6-Sulfonyl-1,1-difluoro-6-azaspiro[2.5]octane Derivative

  • Setup: Suspend this compound (1.0 eq.) in anhydrous DCM.

  • Base: Add pyridine (2.5 eq.) and stir for 15 minutes at room temperature.

  • Reagent Addition: Cool the mixture to 0 °C and add the sulfonyl chloride (e.g., tosyl chloride, 1.1 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours.[9][10]

  • Work-up & Purification: Follow the work-up and purification procedure described for acylation with acyl chlorides (Section 1.1).

Application Scientist's Notes:

  • The conventional method for synthesizing sulfonamides involves reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base to scavenge the HCl produced.[9]

  • Pyridine often serves as both the base and a catalyst in these reactions.[10]

Visualization of Synthetic Pathways

The following diagram illustrates the primary decision-making process and workflows for derivatizing the starting material.

Derivatization_Workflow cluster_start Starting Material cluster_reactions Reaction Pathways cluster_electrophiles Electrophile Type cluster_products Product Class start 1,1-Difluoro-6-azaspiro[2.5]octane HCl acylation N-Acylation start->acylation Base (e.g., DIPEA) alkylation N-Alkylation start->alkylation Base (e.g., K2CO3) sulfonylation N-Sulfonylation start->sulfonylation Base (e.g., Pyridine) acyl_chloride Acyl Chloride (R-COCl) acylation->acyl_chloride carboxylic_acid Carboxylic Acid (R-COOH) acylation->carboxylic_acid + Coupling Agent alkyl_halide Alkyl Halide (R-X) alkylation->alkyl_halide Direct Alkylation carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') alkylation->carbonyl Reductive Amination sulfonyl_chloride Sulfonyl Chloride (R-SO2Cl) sulfonylation->sulfonyl_chloride amide Amide acyl_chloride->amide carboxylic_acid->amide alkyl_amine Tertiary Amine alkyl_halide->alkyl_amine carbonyl->alkyl_amine sulfonamide Sulfonamide sulfonyl_chloride->sulfonamide

Caption: General workflow for derivatizing 1,1-Difluoro-6-azaspiro[2.5]octane HCl.

References

Application Note & Protocols: The Strategic Role of 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Stable Gateway to Fluorinated Piperidines

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated motifs are highly sought after in medicinal chemistry. The 3-fluoropiperidine and 3,3-difluoropiperidine scaffolds, in particular, are of significant interest as bioisosteres for various functional groups in bioactive compounds.

However, the synthesis of these valuable building blocks has historically been challenging. 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride has emerged as a breakthrough solution to this challenge. It is a stable, crystalline solid that serves as a robust and scalable precursor to key intermediates like 3,3-difluoro-4-aminopiperidines. Its unique spirocyclic structure masks a reactive piperidine core, allowing for safe handling and storage, while enabling a facile ring-opening reaction under controlled conditions to unmask the desired fluorinated piperidine.

This application note will illuminate the journey from this stable spirocyclic precursor to its impactful role in asymmetric synthesis, providing both the "why" and the "how" for researchers in the field.

Synthetic Pathway Overview: From Spirocycle to Chiral Amine

The primary utility of this compound lies in its efficient conversion to racemic and, subsequently, chiral 3,3-difluoro-4-aminopiperidines. This transformation is the cornerstone of its application in asymmetric synthesis. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Precursor cluster_1 Key Transformation & Resolution cluster_2 Asymmetric Applications A 1,1-Difluoro-6- azaspiro[2.5]octane HCl B N-Boc-3,3-difluoro- 4-oxopiperidine A->B Ring Opening (e.g., NBS, H2O) C Racemic N-Boc-3,3-difluoro- 4-aminopiperidine B->C Reductive Amination D Enantiomerically Pure (R)- and (S)-Aminopiperidines C->D Chiral Resolution (e.g., Tartaric Acid) E Chiral Building Blocks in Drug Discovery D->E F Synthesis of Chiral Ligands D->F

Figure 1: General workflow from 1,1-difluoro-6-azaspiro[2.5]octane HCl to its applications.

Core Application: Synthesis of Chiral 3,3-Difluoro-4-aminopiperidines

The transformation of 1,1-difluoro-6-azaspiro[2.5]octane into enantiomerically pure 3,3-difluoro-4-aminopiperidines is its most critical application, providing valuable chiral building blocks for drug development. A key example is the synthesis of a potent and selective cathepsin K inhibitor, where the stereochemistry of the aminopiperidine moiety is crucial for its biological activity.

Mechanistic Insight: The Ring-Opening Reaction

The key step in unlocking the utility of the spirocycle is an electrophile-initiated ring-opening of the cyclopropane ring. This process is typically achieved using an electrophilic bromine source like N-bromosuccinimide (NBS) in the presence of water. The reaction proceeds through a bromonium ion intermediate, which is then attacked by water, leading to the formation of a bromohydrin. Subsequent intramolecular cyclization and rearrangement yield the N-protected 3,3-difluoro-4-oxopiperidine. This ketone is the pivotal intermediate for introducing the chiral amino group.

Asymmetric Step: Reductive Amination and Resolution

The ketone is then subjected to reductive amination to install the amino group at the C4 position. While direct asymmetric reductive amination is an option, a common and robust strategy involves a non-stereoselective reductive amination followed by classical chiral resolution. This provides access to both enantiomers of the desired product in high purity.

Table 1: Summary of a Representative Synthesis and Resolution

Step Reactants Product Yield Enantiomeric Purity
Ring Opening 1,1-Difluoro-6-azaspiro[2.5]octane, Boc₂O, NBS, H₂O N-Boc-3,3-difluoro-4-oxopiperidine ~70-80% N/A
Reductive Amination N-Boc-3,3-difluoro-4-oxopiperidine, NH₄OAc, NaBH(OAc)₃ Racemic N-Boc-3,3-difluoro-4-aminopiperidine ~85-95% N/A

| Chiral Resolution | Racemic amine, L-Tartaric Acid | (R)-N-Boc-3,3-difluoro-4-aminopiperidine L-tartrate salt | ~35-40% (from racemic) | >99% ee |

Experimental Protocols

The following protocols are based on established and validated procedures.

Protocol 1: Synthesis of N-Boc-3,3-difluoro-4-oxopiperidine

This protocol details the critical ring-opening of the spirocyclic precursor.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfite (Na₂SO₃)

  • Methyl tert-butyl ether (MTBE)

  • Brine

Procedure:

  • To a stirred suspension of this compound (1.0 equiv) in acetonitrile (10 vol), add solid sodium bicarbonate (2.5 equiv).

  • Add di-tert-butyl dicarbonate (1.1 equiv) and stir the mixture at room temperature for 1 hour to form the N-Boc protected spirocycle in situ.

  • Cool the mixture to 0-5 °C and add N-bromosuccinimide (1.2 equiv) portion-wise, maintaining the internal temperature below 10 °C.

  • Add water (1.2 equiv) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a 10% aqueous solution of sodium sulfite.

  • Extract the product with MTBE. Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.

Protocol 2: Reductive Amination and Chiral Resolution

This protocol describes the formation of the racemic amine and its subsequent resolution.

Materials:

  • N-Boc-3,3-difluoro-4-oxopiperidine

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • L-Tartaric acid

  • Isopropyl acetate (IPAc)

  • Ethanol (EtOH)

Procedure: Part A: Reductive Amination

  • Dissolve N-Boc-3,3-difluoro-4-oxopiperidine (1.0 equiv) in methanol (10 vol).

  • Add ammonium acetate (10 equiv) and stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0-5 °C and add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the racemic N-Boc-3,3-difluoro-4-aminopiperidine.

Part B: Chiral Resolution

  • Dissolve the racemic amine (1.0 equiv) in a mixture of isopropyl acetate and ethanol at an elevated temperature (e.g., 60 °C).

  • In a separate flask, dissolve L-tartaric acid (0.5 equiv) in ethanol.

  • Add the L-tartaric acid solution to the amine solution.

  • Allow the mixture to cool slowly to room temperature to facilitate crystallization of the desired diastereomeric salt.

  • Isolate the crystals by filtration, wash with cold isopropyl acetate, and dry to yield the (R)-amine L-tartrate salt with high diastereomeric and enantiomeric purity. The (S)-enantiomer can be isolated from the mother liquor.

G cluster_protocol1 Protocol 1: Ring Opening cluster_protocol2 Protocol 2: Asymmetric Synthesis P1_Start Start: Spirocycle HCl P1_Step1 1. Add NaHCO₃, Boc₂O (In situ N-protection) P1_Start->P1_Step1 P1_Step2 2. Cool to 0-5°C 3. Add NBS, H₂O P1_Step1->P1_Step2 P1_Step3 4. Stir 12-16h at RT P1_Step2->P1_Step3 P1_Step4 5. Quench (Na₂SO₃) 6. Extract (MTBE) P1_Step3->P1_Step4 P1_End End: N-Boc-3,3-difluoro-4-oxopiperidine P1_Step4->P1_End P2_Start Start: Oxopiperidine P2_Step1 1. Reductive Amination (NH₄OAc, NaBH(OAc)₃) P2_Start->P2_Step1 P2_Step2 2. Isolate Racemic Amine P2_Step1->P2_Step2 P2_Step3 3. Dissolve in IPAc/EtOH 4. Add L-Tartaric Acid P2_Step2->P2_Step3 P2_Step4 5. Cool to Crystallize P2_Step3->P2_Step4 P2_End End: Enantiopure Amine Salt P2_Step4->P2_End

Figure 2: Step-by-step experimental workflow diagram.

Conclusion and Future Outlook

This compound is not merely a chemical curiosity but a strategically designed precursor that has unlocked practical and scalable access to valuable fluorinated piperidine building blocks. Its stability and the efficiency of its ring-opening transformation make it an indispensable tool for medicinal chemists. The ability to generate enantiomerically pure 3,3-difluoro-4-aminopiperidines from this single starting material provides a direct route to stereochemically defined drug candidates. As the demand for sophisticated fluorinated molecules continues to grow, the role of innovative precursors like this compound in enabling complex asymmetric synthesis will only become more critical.

The Strategic Incorporation of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride in the Synthesis of Novel CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality and Fluorine in CNS Drug Discovery

The development of effective Central Nervous System (CNS) agents is a formidable challenge in modern medicinal chemistry. A critical hurdle is the need for molecules to possess a finely tuned balance of physicochemical properties to ensure sufficient blood-brain barrier (BBB) penetration, metabolic stability, and potent, selective interaction with their intended neural targets.[1][2][3][4] In recent years, drug design has increasingly shifted away from "flat" aromatic systems towards more three-dimensional (3D) molecular architectures. Spirocycles, compounds containing two rings connected by a single common atom, are exemplary scaffolds in this regard, offering rigid, defined exit vectors for substituents, which can enhance target binding and improve pharmacokinetic profiles.[5]

Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry.[2][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pKa, lipophilicity, and resistance to metabolic degradation, all of which are crucial for CNS drug efficacy.

This application note focuses on 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1263132-31-5) , a building block that synergistically combines the benefits of a spirocyclic core with gem-difluorination. We will explore its application in the synthesis of CNS-active compounds, providing detailed protocols derived from authoritative patent literature for key synthetic transformations.

Physicochemical Profile of the 1,1-Difluoro-6-azaspiro[2.5]octane Moiety

The 1,1-difluoro-6-azaspiro[2.5]octane scaffold offers several distinct advantages for the design of CNS agents:

PropertyAdvantage in CNS Drug Design
Spirocyclic Core Provides a rigid, 3D framework, enabling precise spatial orientation of functional groups for optimal target engagement. This inherent three-dimensionality can lead to improved potency and selectivity.
gem-Difluoro Group Acts as a bioisosteric replacement for a carbonyl or other polar groups. It can modulate local electronics and lipophilicity, often enhancing membrane permeability. The C-F bond's stability increases resistance to oxidative metabolism, potentially prolonging the drug's half-life.
Secondary Amine Serves as a versatile synthetic handle for introducing a wide range of substituents through well-established reactions like N-arylation, sulfonylation, and reductive amination, allowing for extensive Structure-Activity Relationship (SAR) exploration.
Reduced Basicity The electron-withdrawing effect of the adjacent difluorinated cyclopropane ring lowers the pKa of the piperidine nitrogen compared to a standard piperidine. This can be advantageous for reducing off-target interactions (e.g., hERG) and optimizing oral absorption.

Application in the Synthesis of α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators

Positive allosteric modulators of the α7 nAChR are of significant interest for treating cognitive deficits in schizophrenia and Alzheimer's disease. Patent literature from Merck Sharp & Dohme Corp. discloses a series of potent modulators built upon the 1,1-difluoro-6-azaspiro[2.5]octane core.[7][8] A key synthetic step is the formation of a sulfonamide linkage.

Protocol 1: N-Sulfonylation of the Spirocyclic Core

This protocol describes the reaction of 1,1-Difluoro-6-azaspiro[2.5]octane with a heterocyclic sulfonyl chloride, a common method for creating stable, neutral linkers in medicinal chemistry.

Workflow Diagram:

reagent1 1,1-Difluoro-6-azaspiro[2.5]octane (free base) conditions Base (e.g., DIPEA, Et3N) Solvent (e.g., DCM, THF) Room Temperature reagent1->conditions reagent2 Ar-SO2Cl (e.g., Heterocyclic Sulfonyl Chloride) reagent2->conditions product N-Sulfonylated Product (CNS Agent Precursor) conditions->product Sulfonamide bond formation workup Aqueous Workup & Purification (Chromatography) product->workup cluster_reactants Reaction Setup reagent1 1,1-Difluoro-6-azaspiro[2.5]octane HCl (1.0 eq.) conditions Base (e.g., Cs2CO3, 3.0 eq.) Solvent (e.g., Toluene) Heat (110 °C), Inert Atmosphere reagent2 Aryl Halide (Ar-X) (e.g., Bromide, 1.0 eq.) catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XantPhos) product N-Aryl Product (CNS Agent Precursor) conditions->product Pd-catalyzed C-N coupling

References

Application Notes and Protocols for the Utilization of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Scaffold for Tackling Biological Targets

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of scaffolds available to medicinal chemists, spirocyclic systems have garnered significant attention for their inherent three-dimensionality. This structural rigidity can lock a molecule into a bioactive conformation, thereby improving its binding affinity to a biological target. When combined with the unique electronic properties of fluorine, specifically a gem-difluoro group, a powerful tool for designing sophisticated enzyme inhibitors emerges.

1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride is a versatile building block that embodies these desirable features. The spirocyclic core provides a rigid framework, while the gem-difluoro group on the cyclopropane ring acts as a non-hydrolyzable bioisostere of a carbonyl or ketone group. This mimicry allows for the design of inhibitors that can interact with the active sites of enzymes that recognize carbonyl-containing substrates. Furthermore, the gem-difluoro moiety can act as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition.

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage the potential of this compound for the development of novel enzyme inhibitors. We will delve into the synthetic derivatization of this scaffold, propose relevant enzyme classes for screening, and provide detailed protocols for library synthesis and enzymatic assays.

Strategic Derivatization of the 6-Azaspiro[2.5]octane Core

The secondary amine in the 6-azaspiro[2.5]octane scaffold serves as a convenient handle for introducing a wide array of chemical diversity. This allows for the exploration of the chemical space around the core structure to optimize interactions with the target enzyme. The following protocols outline general procedures for the functionalization of the nitrogen atom.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of various carboxylic acids to the 6-azaspiro[2.5]octane core, a fundamental transformation in the creation of a diverse chemical library.

Materials:

  • This compound

  • Desired carboxylic acid (R-COOH)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM or DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add the coupling agent (e.g., HATU, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Sulfonamide Bond Formation

Sulfonamides are another important functional group in medicinal chemistry. This protocol details their synthesis starting from the spirocyclic amine.

Materials:

  • This compound

  • Desired sulfonyl chloride (R-SO₂Cl)

  • Organic base (e.g., Pyridine or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • 1 M aqueous hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1 M aqueous HCl (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired sulfonamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Diagram 1: Synthetic Derivatization Workflow

G cluster_amide Amide Synthesis cluster_sulfonamide Sulfonamide Synthesis start 1,1-Difluoro-6-azaspiro[2.5]octane HCl amide_reagents R-COOH, Coupling Agent, Base start->amide_reagents Protocol 1 sulfonamide_reagents R-SO2Cl, Base start->sulfonamide_reagents Protocol 2 amide_product Amide Library amide_reagents->amide_product screening Enzyme Inhibition Screening amide_product->screening Characterization (NMR, MS) sulfonamide_product Sulfonamide Library sulfonamide_reagents->sulfonamide_product sulfonamide_product->screening Characterization (NMR, MS)

Caption: Workflow for the synthetic derivatization of the spirocyclic core.

Target Enzyme Classes and Screening Protocols

The unique structural features of 1,1-Difluoro-6-azaspiro[2.5]octane derivatives make them promising candidates for inhibiting several classes of enzymes. The gem-difluorocyclopropyl group can act as a bioisostere for a carbonyl group, suggesting that proteases and kinases, which often recognize and process carbonyl-containing substrates, are excellent starting points for screening campaigns.

Target Class 1: Proteases

Proteases are a large family of enzymes that catalyze the cleavage of peptide bonds. Their dysregulation is implicated in numerous diseases, making them attractive drug targets.

This protocol describes a general method for screening a library of compounds against a protease using a fluorogenic substrate.

Materials:

  • Purified protease of interest

  • Fluorogenic protease substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage)

  • Assay buffer (specific to the protease, typically containing a buffer salt, pH adjuster, and any necessary cofactors)

  • Compound library synthesized from this compound, dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the protease)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate to achieve the desired final screening concentration (typically 1-10 µM). Also, include wells with DMSO only (negative control) and a positive control inhibitor.

  • Enzyme Addition: Add the purified protease, diluted in assay buffer, to all wells. The final concentration of the enzyme should be optimized for a robust signal-to-background ratio.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate, diluted in assay buffer, to all wells.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percent inhibition for each compound relative to the DMSO controls.

    • % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background))

  • Hit Confirmation and IC₅₀ Determination: Compounds showing significant inhibition (e.g., >50%) are considered "hits." These hits should be re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).

Target Class 2: Kinases

Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate. They are critical regulators of cellular signaling and are major targets in cancer therapy.

This protocol outlines a common method for screening compounds for kinase inhibition by measuring the amount of ADP produced.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (specific to the kinase)

  • Compound library dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the kinase)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white, flat-bottom plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Dispense the compounds into the wells of a 384-well plate as described in Protocol 3.

  • Kinase Reaction: Add a mixture of the kinase, its substrate, and ATP in the kinase assay buffer to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))

  • Hit Confirmation and IC₅₀ Determination: Confirm hits and determine IC₅₀ values as described in Protocol 3.

Diagram 2: Enzyme Inhibition Screening Workflow

G cluster_protease Protease Screening cluster_kinase Kinase Screening compound_library Synthesized Compound Library protease_assay Fluorogenic Assay (Protocol 3) compound_library->protease_assay kinase_assay Luminescence Assay (Protocol 4) compound_library->kinase_assay protease_hits Protease Inhibitor Hits protease_assay->protease_hits Identify Hits (>50% Inhibition) ic50_determination IC50 Determination protease_hits->ic50_determination Dose-Response kinase_hits Kinase Inhibitor Hits kinase_assay->kinase_hits Identify Hits (>50% Inhibition) kinase_hits->ic50_determination Dose-Response sar_analysis SAR Analysis & Lead Optimization ic50_determination->sar_analysis Structure-Activity Relationship

Caption: Workflow for screening a compound library against target enzymes.

Data Interpretation and Lead Optimization

The initial screening will identify "hit" compounds that exhibit inhibitory activity against the target enzyme. The subsequent determination of IC₅₀ values will quantify their potency. This data is crucial for establishing a Structure-Activity Relationship (SAR), which guides the rational design of more potent and selective inhibitors.

Table 1: Example Data Summary for a Screening Campaign

Compound IDR-Group (Amide)Protease Inhibition (%) @ 10 µMProtease IC₅₀ (µM)Kinase Inhibition (%) @ 10 µMKinase IC₅₀ (µM)
SCA-001 Phenyl658.212> 50
SCA-002 4-Chlorophenyl851.515> 50
SCA-003 2-Naphthyl920.82545.3
SCB-001 Benzylsulfonyl4515.75> 50
SCB-002 Thiophene-2-sulfonyl783.18> 50

This exemplary data would suggest that for this particular protease target, aromatic amides are a promising scaffold, with larger aromatic systems potentially leading to increased potency. Further optimization would involve synthesizing and testing a wider range of substituted aromatic and heteroaromatic amides to refine the SAR.

Conclusion: A Promising Scaffold for Future Inhibitor Design

This compound represents a valuable and underexplored building block for the development of novel enzyme inhibitors. Its unique combination of a rigid spirocyclic core and a gem-difluoro group offers a compelling starting point for medicinal chemistry campaigns. By following the synthetic and screening protocols outlined in these application notes, researchers can effectively explore the potential of this scaffold to generate potent and selective inhibitors against a range of therapeutically relevant enzymes. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery and the development of new medicines.

Troubleshooting & Optimization

Optimizing reaction yield for 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride coupling

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for optimizing reaction yield for 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride coupling.

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for coupling reactions involving the sterically hindered secondary amine, this compound. The unique spirocyclic structure and the presence of gem-difluoro groups introduce specific challenges that require careful reaction optimization.[1] This center provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance your reaction success.

Troubleshooting Guide

This section addresses the most common issues encountered during coupling reactions, such as the Buchwald-Hartwig amination, with this substrate.

Question: My C-N cross-coupling reaction yield is low or the reaction has stalled. What are the primary causes and how can I fix it?

Answer: Low yield in coupling reactions with this compound is a frequent challenge. The primary causes typically revolve around three areas: ineffective deprotonation of the amine hydrochloride, suboptimal catalyst/ligand system for the sterically demanding substrate, and inappropriate reaction conditions.

Ineffective Deprotonation

The starting material is a hydrochloride salt, meaning the secondary amine is protonated and non-nucleophilic.[2] Complete deprotonation to the free base is the critical first step for the amine to participate in the catalytic cycle.

  • The Problem: An insufficient amount or an inappropriate choice of base will result in incomplete deprotonation, leading to low conversion.

  • Troubleshooting Steps:

    • Base Stoichiometry: Ensure at least 2.0 equivalents of base are used—one to neutralize the hydrochloride salt and one to facilitate the catalytic cycle (e.g., deprotonate the amine-palladium complex). An excess (2.2-3.0 equivalents) is often beneficial.

    • Base Strength: Use a strong, non-nucleophilic base. Alkali metal tert-butoxides (NaOtBu, KOtBu, CsOtBu) or phosphates (K₃PO₄) are standard for Buchwald-Hartwig reactions.[3] For amide couplings, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) are preferred.[2]

    • Solubility: Ensure the chosen base is sufficiently soluble in the reaction solvent.

Suboptimal Catalyst & Ligand System

The spirocyclic nature of the amine presents significant steric hindrance.[4] The choice of palladium catalyst and, more importantly, the phosphine ligand is paramount to overcoming this physical barrier and promoting efficient reductive elimination.[4][5]

  • The Problem: First-generation or less bulky ligands may not create the necessary coordination environment around the palladium center to accommodate the hindered amine, leading to slow reaction rates or catalyst decomposition.

  • Troubleshooting Steps:

    • Select an Appropriate Ligand: Sterically hindered biaryl phosphine ligands are essential for coupling challenging substrates.[4] These ligands promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is highly active in oxidative addition.

    • Pre-catalyst Choice: Use air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) which reliably generate the active Pd(0) species in solution.

    • Catalyst Loading: While typically 1-2 mol% is sufficient, increasing the catalyst loading to 3-5 mol% can sometimes improve yields for particularly difficult couplings, though this should be a last resort due to cost and purification concerns.

Parameter Option A (Standard) Option B (For Hindered Substrates) Option C (Alternative) Rationale & Comments
Pd Pre-catalyst Pd₂(dba)₃XPhos-Pd-G3(tBu₃P)₂PdG3 pre-catalysts are often highly effective and air-stable. Pd₂(dba)₃ requires an external ligand.
Ligand BINAP, dppfXPhos, RuPhos, JohnPhoscataCXium ABidentate ligands like BINAP can be effective but bulky monophosphine biaryl ligands (Buchwald ligands) are generally superior for hindered amines.[5]
Base K₃PO₄NaOtBuCs₂CO₃NaOtBu is a strong, effective base. K₃PO₄ is milder and can be useful if base-sensitive functional groups are present.
Solvent Toluene1,4-Dioxanet-Amyl alcoholDioxane and toluene are the most common solvents. t-Amyl alcohol can sometimes improve solubility and prevent catalyst aggregation at high temperatures.
Inappropriate Reaction Conditions

Temperature, solvent, and concentration can dramatically influence reaction outcomes.

  • The Problem: Incorrect temperature can lead to catalyst decomposition (too high) or slow reaction rates (too low). The wrong solvent can cause poor solubility of reagents or catalyst deactivation.

  • Troubleshooting Steps:

    • Temperature: Most Buchwald-Hartwig aminations require elevated temperatures, typically between 80-110 °C.[3] Monitor the reaction for thermal decomposition of starting materials or product.

    • Solvent: Use strictly anhydrous solvents.[2] Water can lead to hydrolysis of activated intermediates and catalyst deactivation. Toluene and 1,4-dioxane are excellent first choices.

    • Reaction Time: Hindered couplings can be slow. Monitor the reaction by LC-MS to ensure it has reached completion before workup.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing low-yield coupling reactions.

Troubleshooting_Workflow start Low Reaction Yield check_base Verify Base Is it a strong, non-nucleophilic base? Is stoichiometry ≥ 2.2 eq? start->check_base check_catalyst Evaluate Catalyst System Is a bulky biaryl phosphine ligand used (e.g., XPhos, RuPhos)? Is an air-stable Pd pre-catalyst used? check_base:e->check_catalyst If YES optimize_base Screen Alternative Bases (e.g., KOtBu, K₃PO₄) check_base:e->optimize_base If NO check_conditions Assess Reaction Conditions Is the solvent anhydrous (e.g., Dioxane, Toluene)? Is the temperature appropriate (80-110 °C)? check_catalyst:e->check_conditions If YES optimize_ligand Screen Alternative Ligands (e.g., JohnPhos, cataCXium A) check_catalyst:e->optimize_ligand If NO optimize_solvent Screen Alternative Solvents (e.g., t-Amyl Alcohol, CPME) check_conditions:e->optimize_solvent If NO success Yield Improved check_conditions:e->success If YES, monitor for longer time optimize_ligand->check_catalyst optimize_base->check_base optimize_solvent->check_conditions

Caption: A flowchart for troubleshooting low-yield coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the gem-difluoro group on the spirocycle? The gem-difluoro group is a bioisostere for a carbonyl group or can be used to block metabolic oxidation at that position. It significantly modulates the molecule's physicochemical properties, including lipophilicity (logP) and the basicity (pKa) of the secondary amine, which can be crucial for optimizing the pharmacokinetic profile of a drug candidate.[1]

Q2: Besides Buchwald-Hartwig, what other coupling reactions are common for this amine? Amide bond formation is the other major class of reaction.[2][6] This involves reacting the amine with a carboxylic acid that has been activated with a coupling reagent (e.g., HATU, HOBt/EDC). Due to the amine's steric hindrance, this can also be challenging. Using acyl chlorides or generating acyl fluorides in situ may be necessary for difficult amide couplings.[2]

Q3: How does the Buchwald-Hartwig catalytic cycle work, and why is the ligand so important? The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[5] The ligand's role is critical at nearly every stage.

  • Oxidative Addition: The bulky ligand facilitates the formation of a reactive 14-electron L-Pd(0) complex, which readily undergoes oxidative addition with the aryl halide.

  • Amine Coordination & Deprotonation: The ligand influences the binding of the amine to the palladium center.

  • Reductive Elimination: This is the final, product-forming step. The steric bulk of the ligand creates a congested environment around the metal center, promoting the reductive elimination of the C-N bond and regenerating the active Pd(0) catalyst.[7] Failure at this step is a common cause of low yields with hindered substrates.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition L-Pd(II)(Ar)(X) pd0->ox_add + Ar-X p1 amine_coord Amine Coordination [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ ox_add->amine_coord + HNR₂ p2 deprotonation Deprotonation L-Pd(II)(Ar)(NR₂) amine_coord->deprotonation + Base - Base-H⁺X⁻ p3 deprotonation->pd0 Reductive Elimination + Ar-NR₂ p4

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the biaryl phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add the base (e.g., NaOtBu, 2.5 equiv.). Then, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and pass it through a short plug of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel chromatography to isolate the desired product.

References

Technical Support Center: Navigating the Purification of Fluorinated Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with fluorinated spirocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate process of isolating and purifying these structurally novel molecules. The introduction of fluorine into spirocyclic scaffolds imparts unique physicochemical properties that, while beneficial for medicinal chemistry, can present significant hurdles during purification.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you with the expertise to overcome these challenges.

The Causality Behind the Challenge: Why Are Fluorinated Spirocycles Difficult to Purify?

The core challenge in purifying fluorinated spirocyclic compounds stems from a combination of their rigid three-dimensional structure and the unique electronic properties of fluorine. The spirocyclic core often leads to the formation of diastereomers and enantiomers that can be difficult to separate.[3][4] Fluorination further complicates matters by altering polarity, solubility, and intermolecular interactions in ways that are not always intuitive.[5][6] Understanding these underlying principles is the first step toward developing effective purification strategies.

Troubleshooting Guide: From Tailing Peaks to Tenacious Impurities

This section addresses specific, common issues encountered during the purification of fluorinated spirocyclic compounds in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Chromatography Issues

Question 1: My fluorinated spirocyclic compound is showing poor peak shape (tailing or fronting) in reversed-phase HPLC. What's causing this and how can I fix it?

Answer: Poor peak shape is often a result of secondary interactions between your analyte and the stationary phase, or issues with the mobile phase.[7]

  • Causality: The lone pairs on the fluorine atoms can interact with residual silanol groups on standard silica-based columns, leading to peak tailing. Additionally, the pH of your mobile phase might be too close to the pKa of your compound, causing it to exist in multiple ionic forms.[7]

  • Solutions:

    • Column Choice: Switch to a column with a different stationary phase chemistry. A fluorinated phase column (e.g., PFP or TDF) can offer alternative selectivity for fluorinated molecules.[8] Alternatively, an end-capped C18 column can minimize silanol interactions.[7]

    • Mobile Phase Modification:

      • Adjust the mobile phase pH to be at least two units away from your compound's pKa.[7]

      • In reversed-phase chromatography, consider adding a mobile phase modifier like trifluoroacetic acid (TFA) or trifluoroethanol (TFE).[5][7] TFE, in particular, can enhance the separation of fluorinated compounds on hydrocarbon columns.[5][6]

    • Reduce Sample Load: Overloading the column can also lead to poor peak shape. Try injecting a smaller sample volume or a more dilute solution.[7]

Question 2: I'm struggling with the co-elution of my desired fluorinated spirocycle with a very similar impurity. How can I improve the resolution?

Answer: Co-elution with closely related impurities is a common challenge, especially with diastereomers or regioisomers that are often formed during the synthesis of spirocyclic compounds.[9][10][11]

  • Causality: Impurities with similar polarity and hydrophobicity to your target compound will have comparable retention times under standard chromatographic conditions.

  • Solutions:

    • Optimize Selectivity:

      • Change Stationary Phase: As mentioned above, switching to a column with a different chemistry, such as a phenyl-hexyl or a fluorinated phase, can alter selectivity and improve separation.[7][8]

      • Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the elution profile and potentially resolve co-eluting peaks.[7]

    • Employ an Orthogonal Technique: If co-elution persists, a different purification technique with an alternative separation mechanism is recommended. For example, if you are using reversed-phase HPLC, consider switching to Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[7]

Experimental Protocol: Method Development for Separating Diastereomers of a Fluorinated Spirocycle

  • Initial Screening (Reversed-Phase HPLC):

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV (select appropriate wavelength).

  • Optimization if Co-elution Occurs:

    • Option A (Change Organic Modifier): Repeat the initial screening but replace Acetonitrile with Methanol.

    • Option B (Change Stationary Phase): Screen on a Phenyl-Hexyl and a Pentafluorophenyl (PFP) column using the initial gradient conditions.

  • Orthogonal Method (HILIC):

    • Column: HILIC column (e.g., silica or amide-based).

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Gradient: 0-50% B over 20 minutes.

Data Presentation: Comparison of Stationary Phases for Impurity Resolution

Stationary PhaseTarget Compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
C1812.512.70.8
Phenyl-Hexyl14.215.01.6
PFP11.813.12.1

Mandatory Visualization: Purification Workflow Decision Tree

purification_workflow start Crude Fluorinated Spirocyclic Compound rp_hplc Reversed-Phase HPLC (C18 Column) start->rp_hplc check_purity Purity & Resolution Check rp_hplc->check_purity pure_product Pure Product check_purity->pure_product Acceptable optimize Optimize RP-HPLC (Solvent/Gradient) check_purity->optimize Unacceptable optimize->rp_hplc change_column Change Column (e.g., PFP, Phenyl-Hexyl) optimize->change_column change_column->rp_hplc orthogonal Orthogonal Method (HILIC, SFC) change_column->orthogonal orthogonal->check_purity

Caption: A decision tree for developing a purification workflow.

Sample Preparation and Handling

Question 3: My fluorinated spirocyclic compound has poor solubility in common chromatography solvents. What are my options?

Answer: Solubility issues are common with highly fluorinated compounds due to their unique "fluorous" nature.[12]

  • Causality: Highly fluorinated molecules can be both hydrophobic and lipophobic, leading to poor solubility in both aqueous and common organic solvents.

  • Solutions:

    • Solvent Screening: Test a wider range of solvents. Sometimes a mixture of a polar aprotic solvent (e.g., THF, DMSO) with the mobile phase can improve solubility.

    • Fluorous Solid-Phase Extraction (FSPE): For highly fluorinated compounds, FSPE can be a powerful purification technique. The crude mixture is loaded onto a fluorous silica column, and non-fluorinated impurities are washed away with a hydrocarbon solvent (e.g., methanol/water). The desired fluorinated compound is then eluted with a fluorinated solvent (e.g., perfluorohexane).[8]

    • Consider Crystallization: If your compound is a solid, crystallization can be an effective purification method.[13] Experiment with a variety of solvent systems. The presence of fluorine can sometimes influence crystallization behavior.[14]

Post-Purification Challenges

Question 4: I've successfully purified my compound, but I'm having trouble with characterization, specifically with NMR analysis.

Answer: The presence of fluorine introduces unique considerations for NMR analysis.

  • Causality: The strong electronegativity of fluorine and its coupling to both protons (¹H) and carbon (¹³C) can lead to complex spectra.

  • Solutions:

    • ¹⁹F NMR: This is an essential characterization technique for any fluorinated compound. It provides direct information about the number and chemical environment of the fluorine atoms in your molecule.[15]

    • ¹H and ¹³C NMR: Be aware of J-coupling between fluorine and nearby protons and carbons. These couplings can help in structure elucidation but can also complicate the spectra. Decoupling experiments may be necessary.

    • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of your purified compound.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is "fluorophilicity" and how does it affect the purification of my spirocyclic compound?

A1: Fluorophilicity refers to the tendency of fluorinated compounds to preferentially interact with other fluorinated molecules or phases.[5] This property can be exploited for purification. For example, using a fluorinated stationary phase in HPLC can increase the retention of highly fluorinated compounds, allowing for their separation from non-fluorinated or less-fluorinated impurities.[6][8]

Q2: Are there any specific safety precautions I should take when working with and purifying fluorinated spirocyclic compounds?

A2: While the final purified compounds may have varying toxicological profiles, some reagents used in their synthesis can be hazardous. For example, some fluorinating agents are highly reactive and toxic.[18] Always consult the Safety Data Sheet (SDS) for all chemicals used in your synthesis and purification. Perform all work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q3: Can I use crystallization as a primary purification method for fluorinated spirocycles?

A3: Yes, crystallization can be a very effective purification technique for solid fluorinated spirocyclic compounds, and it is often used to obtain high-purity material.[13] However, the presence of fluorine can sometimes make crystallization more challenging due to altered intermolecular interactions.[14] A systematic screening of different solvents and solvent mixtures is often necessary to find suitable crystallization conditions.

Q4: How do I remove residual fluorinated reagents or byproducts from my final compound?

A4: The removal of fluorinated impurities can be challenging due to their potentially similar properties to the desired product. Techniques that exploit the unique properties of fluorinated compounds are often effective. Fluorous Solid-Phase Extraction (FSPE) is particularly useful for this purpose.[8] Alternatively, optimizing your chromatographic method, for instance by using a fluorinated stationary phase, can help to separate these impurities.[8]

References

Technical Support Center: Scaling Up Reactions with 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the scale-up of reactions involving this valuable fluorinated spirocyclic building block.

Introduction

This compound is a unique scaffold increasingly utilized in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure, combined with the metabolic stability often conferred by the gem-difluoro group, makes it an attractive component for novel therapeutic agents.[2] However, scaling up reactions with this intermediate from the bench to pilot or manufacturing scale can present unique challenges. This guide provides practical, field-proven insights to navigate these complexities, ensuring robust and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of your starting material is critical for successful process development.

PropertyValueSource
CAS Number 1263132-31-5[3]
Molecular Formula C₇H₁₂ClF₂N[3]
Molecular Weight 183.63 g/mol [4]
Appearance Solid-
Storage Store at room temperature in a dry, cool place.[3]

Q2: How do I liberate the free base from the hydrochloride salt for a reaction?

The hydrochloride salt is stable and easy to handle. However, most reactions require the free secondary amine. This is typically achieved by an in-situ or extractive aqueous work-up.

  • In-situ neutralization: A suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate) is added to the reaction mixture to neutralize the hydrochloride and liberate the free amine. The choice of base will depend on the specific reaction conditions.

  • Extractive work-up: The hydrochloride salt is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The organic layer containing the free amine is then dried and used in the subsequent reaction.

Q3: What are the primary safety concerns when working with this compound on a larger scale?

As with any chemical, a thorough safety assessment is crucial before scale-up. Key hazards include:

  • Skin and eye irritation: The compound can cause skin and serious eye irritation.[5]

  • Respiratory irritation: Inhalation of dust may cause respiratory irritation.[5]

  • Incompatible materials: Avoid strong oxidizing agents.[5]

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Application: N-Arylation via Buchwald-Hartwig Amination

A common and powerful method for forming C-N bonds is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction is widely used to couple amines with aryl halides. Below is a detailed protocol and troubleshooting guide for a representative N-arylation reaction on a multi-gram scale.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Inert Reactor Setup reagents Charge Reagents: - Aryl Halide - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene) start->reagents Under N₂/Ar amine_prep Prepare Amine Free Base (if starting from HCl salt) reagents->amine_prep amine_add Add 1,1-Difluoro-6- azaspiro[2.5]octane amine_prep->amine_add catalyst_add Add Pd Catalyst & Phosphine Ligand amine_add->catalyst_add heating Heat to Reaction Temperature (e.g., 100-110 °C) catalyst_add->heating Inert Atmosphere monitoring Monitor by HPLC/LC-MS heating->monitoring cooling Cool to Room Temp. monitoring->cooling Reaction Complete filtration Filter off Inorganics cooling->filtration extraction Aqueous Wash filtration->extraction concentration Concentrate Organic Phase extraction->concentration chromatography Column Chromatography concentration->chromatography product Isolate Pure Product chromatography->product Troubleshooting_Flow start Low Yield or Stalled Reaction check_inert Verify Inert Atmosphere (O₂ < 10 ppm?) start->check_inert check_inert->start No, Re-run with proper technique check_reagents Assess Reagent Quality (Anhydrous? Pure?) check_inert->check_reagents Yes check_reagents->start No, Use fresh/pure reagents check_catalyst Evaluate Catalyst System (Correct Ligand/Pd Ratio? Active?) check_reagents->check_catalyst Yes check_conditions Review Reaction Conditions (Temp? Concentration?) check_catalyst->check_conditions Yes optimize_ligand Screen Alternative Ligands (e.g., SPhos, BrettPhos) check_catalyst->optimize_ligand No, or if improvement needed optimize_base Screen Alternative Bases (e.g., Cs₂CO₃, NaOtBu) check_conditions->optimize_base Sub-optimal success Improved Yield optimize_ligand->success optimize_solvent Screen Alternative Solvents (e.g., Dioxane, THF) optimize_base->optimize_solvent optimize_solvent->success

References

Enhancing the reactivity of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and troubleshooting advice for utilizing this compound in your research. As a valued building block in drug discovery, its unique structural and electronic properties present both opportunities and challenges.[1][2][3] This document is designed to help you navigate these challenges and enhance the reactivity of this versatile compound.

Part 1: Understanding Your Reagent: Key Physicochemical Properties

Before designing an experiment, it is critical to understand the inherent properties of this compound. Its reactivity is dominated by two key features:

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride salt, meaning the secondary amine is protonated. In this form, the nitrogen's lone pair is unavailable for reaction, rendering it non-nucleophilic. It is essential to deprotonate the amine with a suitable base to generate the reactive free amine in situ.

  • The gem-Difluorocyclopropane Moiety: The two fluorine atoms on the cyclopropane ring act as powerful electron-withdrawing groups. This has a profound inductive effect on the adjacent secondary amine.[4]

    • Reduced Basicity (Lower pKa): The amine is significantly less basic than its non-fluorinated analog, 6-azaspiro[2.5]octane.[5][6] This means a stronger base is required for complete deprotonation compared to what might be used for simple alkylamines.

    • Reduced Nucleophilicity: The electron-withdrawing nature of the CF₂ group decreases the electron density on the nitrogen atom, making the free amine a weaker nucleophile.[7] This can lead to sluggish or incomplete reactions under standard conditions.[7]

Deprotonation: The Critical First Step

The equilibrium between the protonated salt and the reactive free amine is the gateway to any successful reaction. Failure to shift this equilibrium sufficiently to the right is the most common reason for failed reactions.

Deprotonation Reagent R₂NH₂⁺Cl⁻ (Inactive Salt) FreeAmine R₂NH (Reactive Nucleophile) Reagent->FreeAmine + Base Base Base ProtonatedBase Base-H⁺Cl⁻ Base->ProtonatedBase + H⁺ FreeAmine->Reagent + H⁺

Caption: Deprotonation equilibrium of the hydrochloride salt.

Part 2: Frequently Asked Questions (FAQs) & Core Protocols

This section addresses the most common questions and provides a baseline protocol for a typical coupling reaction.

FAQ 1: Why is my reaction showing no conversion or starting material recovery?

This is the most frequent issue and almost always points to incomplete deprotonation. The pKa of your chosen base may be too low to effectively deprotonate the electron-deficient amine.

  • Causality: If the base is not strong enough to overcome the electron-withdrawing effect of the CF₂ group, the concentration of the reactive free amine will be too low to initiate the reaction with the electrophile.[7]

  • Solution: Switch to a stronger, non-nucleophilic base. For many reactions, organic bases like DBU or strong inorganic bases like K₃PO₄ or Cs₂CO₃ are required. For particularly challenging couplings, very strong bases like NaOtBu or KHMDS may be necessary, provided they are compatible with your electrophile.[7]

FAQ 2: What is the best base and solvent combination to use?

The optimal choice depends on the specific reaction (e.g., N-acylation, N-arylation), the electrophile's stability, and temperature.

  • Expertise: A common mistake is using a weak base like triethylamine (TEA) or DIPEA, which is often insufficient. While DIPEA might work for highly reactive electrophiles like acyl chlorides, it will likely fail for less reactive partners.

  • Recommendation: Start with the conditions in the table below and optimize as needed. Polar aprotic solvents are generally preferred as they can solvate the ionic species involved and often facilitate higher reaction rates.

Reaction TypeRecommended BasesRecommended SolventsTemperature Range (°C)
N-Acylation (Acyl Chloride) DIPEA, Proton-SpongeDCM, THF, Acetonitrile0 to RT
N-Acylation (Amide Coupling) DIPEA, NMMDMF, NMP, DMSORT to 80
N-Arylation (Buchwald-Hartwig) K₃PO₄, Cs₂CO₃, NaOtBuToluene, Dioxane, THF80 to 120
N-Alkylation (Alkyl Halide) K₂CO₃, Cs₂CO₃, DBUDMF, Acetonitrile, DMSORT to 100
FAQ 3: My reaction is sluggish and gives low yields even with a strong base. What else can I do?

This indicates that the reduced nucleophilicity of the free amine is the rate-limiting factor.[7]

  • Solution 1: Increase Temperature. For thermally stable reactants, increasing the temperature can provide the necessary activation energy for the reaction to proceed at a reasonable rate. This is particularly common in N-arylation and N-alkylation reactions.

  • Solution 2: Use a More Reactive Electrophile. If possible, switch to a more reactive coupling partner. For amide bond formation, converting a carboxylic acid to an acyl fluoride in situ can be highly effective for coupling with electron-deficient amines where standard methods fail.[8][9]

  • Solution 3: Use a Catalyst/Additive. For specific reactions like Buchwald-Hartwig amination, the choice of ligand is critical. Electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the catalytic cycle with challenging, electron-deficient amines.[7]

Core Protocol: General Procedure for N-Arylation (Buchwald-Hartwig Coupling)

This protocol provides a robust starting point for coupling this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos Ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • Vessel Preparation: Add the aryl halide, this compound, NaOtBu, palladium precatalyst, and ligand to a dry reaction vessel inside a glovebox.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[7]

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.[7]

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.[7]

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Prep Combine Amine·HCl, Ar-X, Base, Catalyst, Ligand AddSolvent Add Degassed Solvent (e.g., Toluene) Prep->AddSolvent Heat Heat to 100-110 °C (12-24 h) AddSolvent->Heat Monitor Monitor by LC-MS/TLC Heat->Monitor Monitor->Heat Incomplete Quench Cool & Dilute (e.g., Ethyl Acetate) Monitor->Quench Complete Filter Filter through Celite Quench->Filter Purify Concentrate & Purify (Column Chromatography) Filter->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for N-arylation.

Part 3: Advanced Troubleshooting Guide

Use this guide when initial optimizations are unsuccessful.

SymptomPotential CauseRecommended Action & Explanation
Multiple Side Products 1. Base-Induced Decomposition: The electrophile or product may be unstable to the strong base required.Action: Switch to a milder, but still effective, base (e.g., K₃PO₄ instead of NaOtBu). Run the reaction at the lowest possible temperature that still affords conversion.
2. Ring-Opening of Cyclopropane: Under certain catalytic (e.g., Palladium) and thermal conditions, the strained difluorocyclopropane ring can undergo cleavage.[10]Action: Screen different catalysts and ligands. Lowering the reaction temperature is critical. If ring-opening persists, this substrate may be incompatible with the specific catalytic cycle.
Low Yield with Acyl Halides Amine Dimerization: The highly reactive acyl halide can react with two molecules of the amine, or the product can act as a nucleophile.Action: Use inverse addition: add the acyl halide solution slowly to a solution of the amine and base at 0 °C to maintain a low concentration of the electrophile.
Inconsistent Results 1. Reagent Quality: The hydrochloride salt can be hygroscopic. Water can quench reagents and deactivate catalysts.[11]Action: Ensure all reagents and solvents are anhydrous. Dry the hydrochloride salt under high vacuum before use if moisture is suspected.
2. Inefficient Catalyst Activation: For cross-coupling reactions, inefficient generation of the active Pd(0) species can lead to variability.Action: Use a well-defined, air-stable precatalyst (e.g., G3 or G4 precatalysts) for better reproducibility.[7] Ensure the reaction is performed under a strictly inert atmosphere.[7]

Troubleshooting Logic Tree

Troubleshooting Start Reaction Failed or Low Yield Q_Base Is the base strong enough? (e.g., TEA vs K₃PO₄) Start->Q_Base A_Base_No Use a stronger base (e.g., K₃PO₄, NaOtBu) Q_Base->A_Base_No No Q_Temp Is the reaction temperature high enough? Q_Base->Q_Temp Yes A_Base_No->Start Re-run A_Temp_No Increase temperature (e.g., RT -> 100 °C) Q_Temp->A_Temp_No No Q_Catalyst Is a catalyst/ligand required? Q_Temp->Q_Catalyst Yes A_Temp_No->Start Re-run A_Catalyst_No Screen catalysts/ligands (e.g., XPhos, RuPhos) Q_Catalyst->A_Catalyst_No No Q_SideProducts Are side products observed? Q_Catalyst->Q_SideProducts Yes A_Catalyst_No->Start Re-run A_SideProducts_Yes Lower temperature. Consider milder base. Check for substrate decomposition. Q_SideProducts->A_SideProducts_Yes Yes End Reaction Optimized Q_SideProducts->End No A_SideProducts_Yes->Start Re-run

Caption: Decision tree for troubleshooting poor reaction outcomes.

References

Validation & Comparative

Comparative Analysis of 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride Derivatives and Their Non-Fluorinated Analogs: A Guide to Unlocking Potential Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and overcoming pharmacokinetic challenges. This guide provides a comparative framework for evaluating the biological potential of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride derivatives against their non-fluorinated counterparts. As a Senior Application Scientist, the following content is synthesized to offer both foundational knowledge and actionable experimental designs for researchers in the field.

The introduction of fluorine into drug candidates is a widely embraced strategy in medicinal chemistry to augment pharmacological properties.[1] Similarly, the incorporation of spirocyclic systems, which are three-dimensional structures, can lead to improved solubility, metabolic stability, and enhanced efficacy and selectivity compared to their flat aromatic counterparts.[2][3][4][5] This guide will delve into the anticipated effects of gem-difluorination on the 6-azaspiro[2.5]octane scaffold and provide a comprehensive roadmap for their comparative biological evaluation.

The Structural Advantage: 1,1-Difluoro-6-azaspiro[2.5]octane vs. 6-Azaspiro[2.5]octane

The core structures under consideration are the 6-azaspiro[2.5]octane hydrochloride, a spirocyclic amine, and its gem-difluorinated derivative, this compound.[6][7][8] The key distinction lies in the replacement of two hydrogen atoms on the cyclopropane ring with fluorine atoms. This seemingly minor alteration can have profound implications for the molecule's physicochemical and, consequently, its biological properties.

DOT Diagram: Chemical Structures

G cluster_0 6-Azaspiro[2.5]octane Hydrochloride cluster_1 This compound a C₁CC₁₂CCNCC₂.Cl b C₁CC₁(F)(F)C₂CCNCC₂.Cl G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: In Vivo Evaluation (Lead Candidates) pKa pKa Determination logP logP Measurement pKa->logP MetStab Metabolic Stability Assay logP->MetStab TargetAssay Target-Based Assays MetStab->TargetAssay CellAssay Cell-Based Assays TargetAssay->CellAssay ToxAssay Cytotoxicity Assays CellAssay->ToxAssay PK Pharmacokinetic Studies ToxAssay->PK PD Pharmacodynamic/Efficacy Studies PK->PD

References

A Senior Application Scientist's Guide to In Vitro Efficacy Validation of Novel GlyT1 Inhibitors Based on the 1,1-Difluoro-6-azaspiro[2.5]octane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Glycine Transporter 1 (GlyT1) in CNS Disorders

In the landscape of neuropharmacology, the modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate receptor (NMDAR) remains a pivotal strategy for addressing a spectrum of central nervous system (CNS) disorders, most notably schizophrenia.[1][2] The prevailing hypothesis suggests that hypofunction of NMDARs contributes significantly to the negative and cognitive symptoms of schizophrenia, which are poorly addressed by current antipsychotic medications that primarily target dopaminergic pathways.[1] Glycine acts as an essential co-agonist at the NMDAR, meaning its presence is required for receptor activation by glutamate.[3][4] The glycine transporter 1 (GlyT1) is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[3][5] By inhibiting GlyT1, we can effectively increase synaptic glycine levels, enhance NMDAR function, and potentially ameliorate the debilitating cognitive and negative symptoms of schizophrenia.[6][7]

This guide focuses on a novel class of compounds derived from a 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride scaffold. This scaffold represents a promising chemical starting point for the development of potent and selective GlyT1 inhibitors.[8][9] We will provide a comprehensive framework for the in vitro validation of a hypothetical lead compound, "DF-ASO-Compound," comparing its efficacy against established GlyT1 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for rigorous preclinical evaluation.

The Therapeutic Promise and the Experimental Imperative

The development of GlyT1 inhibitors has been a significant focus for major pharmaceutical companies, with several compounds advancing into clinical trials.[5] This underscores the therapeutic potential of this mechanism. However, the path to clinical success is paved with meticulous preclinical validation. The objective of the in vitro assays described herein is to establish a clear, data-driven profile of our lead compound's potency, selectivity, and safety at a cellular level before committing to more complex and resource-intensive in vivo studies.

Our experimental approach is built on three pillars:

  • Potency Assessment: Determining the concentration at which DF-ASO-Compound effectively inhibits GlyT1.

  • Target Engagement: Confirming that the compound directly binds to the GlyT1 transporter.

  • Cellular Safety: Ensuring the compound does not exhibit overt cytotoxicity at therapeutically relevant concentrations.

The following sections will detail the experimental workflows for achieving these objectives, providing a head-to-head comparison with known GlyT1 inhibitors.

Comparative Efficacy of GlyT1 Inhibitors: A Quantitative Overview

To contextualize the performance of our novel compound, DF-ASO-Compound, we will compare its in vitro potency with several well-characterized GlyT1 inhibitors. The half-maximal inhibitory concentration (IC50) is the primary metric for this comparison, representing the concentration of an inhibitor required to block 50% of GlyT1 activity.

CompoundChemical ClassIC50 (nM)Cell Line/Assay ConditionMode of Inhibition
DF-ASO-Compound Azaspiro[2.5]octane Derivative[Hypothetical Value: 8.5] CHO cells expressing human GlyT1To be determined
Iclepertin (BI 425809) Non-Sarcosine5.0 - 5.2[1][5]Human SK-N-MC / Rat Primary NeuronsNot Specified
SSR504734 Non-Sarcosine15 - 38[10]Rat C6 / Human SK-N-MC / MouseCompetitive[11]
Bitopertin (RG1678) Non-Sarcosine22 - 30Chinese Hamster Ovary (CHO)Non-competitive
Sarcosine N-methyl-glycine91,000[12]Not SpecifiedCompetitive[13]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for the key in vitro experiments. The causality behind experimental choices is explained to ensure a deep understanding of the validation process.

Logical Flow of In Vitro Validation

The validation process follows a logical progression from functional inhibition to direct binding and finally to safety assessment. This ensures that resources are spent on compounds that are not only potent but also act on-target and are non-toxic.

G A Primary Screen: Glycine Uptake Assay B Potency Determination: IC50 Calculation A->B Quantify Inhibition C Secondary Screen: Radioligand Binding Assay B->C Confirm On-Target Activity (if potent) D Target Affinity: Ki Determination C->D Calculate Binding Affinity E Safety Assessment: Cell Viability Assay D->E Assess Cytotoxicity (if potent & on-target) F Decision Point: Proceed to In Vivo Studies E->F Final Go/No-Go

Caption: High-level workflow for in vitro validation of GlyT1 inhibitors.

Glycine Uptake Assay: Measuring Functional Inhibition

Causality: This is the cornerstone assay for functional validation. It directly measures the ability of a compound to inhibit the primary function of GlyT1, which is the transport of glycine into the cell. By using a radiolabeled glycine substrate (e.g., [³H]glycine), we can quantify the rate of uptake in cells engineered to express human GlyT1. A reduction in radioactivity inside the cells in the presence of the test compound indicates successful inhibition. Chinese Hamster Ovary (CHO) cells are a robust and commonly used cell line for stably expressing recombinant transporters.[14][15][16][17]

Experimental Protocol: [³H]Glycine Uptake in hGlyT1-CHO Cells

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 (hGlyT1-CHO) in a suitable medium (e.g., F-12K Medium with 10% FBS and a selection antibiotic) at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells into 96-well plates at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cells twice with 100 µL of pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Prepare serial dilutions of DF-ASO-Compound and competitor compounds (Iclepertin, SSR504734, Sarcosine) in KRH buffer.

    • Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known inhibitor like Bitopertin).

    • Pre-incubate the plate at 37°C for 20 minutes.

    • Prepare the assay solution by adding [³H]glycine to KRH buffer to a final concentration of 50 nM.

    • Initiate the uptake by adding 50 µL of the [³H]glycine assay solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 150 µL of ice-cold KRH buffer.

    • Lyse the cells by adding 100 µL of scintillation cocktail to each well.

    • Seal the plate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay: Confirming Direct Target Engagement

Causality: While the uptake assay demonstrates functional inhibition, it does not definitively prove that the compound acts by directly binding to the transporter. A competitive radioligand binding assay provides this crucial piece of evidence. This assay measures the ability of a test compound to displace a known high-affinity radioligand that binds specifically to GlyT1.[18][19][20][21] A successful displacement indicates that the test compound binds to the same site or an allosterically coupled site on the transporter.

Experimental Protocol: Competitive Binding with [³H]-labeled Ligand

  • Membrane Preparation:

    • Harvest hGlyT1-CHO cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a BCA assay.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of hGlyT1-CHO cell membrane preparation (10-20 µg protein).

      • 25 µL of a known GlyT1 radioligand (e.g., [³H]N-methyl-SSR504734) at a concentration at or below its Kd.

      • 25 µL of serial dilutions of DF-ASO-Compound or competitor compounds.

    • Define non-specific binding (NSB) by adding a high concentration of an unlabeled GlyT1 inhibitor (e.g., 10 µM Bitopertin) to a set of wells.

    • Define total binding by adding 25 µL of binding buffer instead of a competitor.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Determine the IC50 value for each compound by plotting the percentage of specific binding against the log concentration of the compound.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Cell Viability Assay: Assessing Cytotoxicity

Causality: It is critical to ensure that the observed inhibition in the uptake assay is due to a specific effect on GlyT1 and not a result of general cellular toxicity. A compound that kills the cells will artifactually show a reduction in glycine uptake. The MTT or MTS assay is a standard colorimetric method to assess cell viability.[4][22][23] It measures the metabolic activity of cells, as viable cells can reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the amount of which is proportional to the number of living cells.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed hGlyT1-CHO cells in a 96-well plate as described for the glycine uptake assay.

  • Compound Treatment:

    • Prepare serial dilutions of DF-ASO-Compound, typically covering a concentration range from your IC50 up to 100 µM.

    • Aspirate the culture medium and add 100 µL of medium containing the compound dilutions to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours (a duration relevant to potential therapeutic exposure) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • A compound is generally considered non-cytotoxic if it maintains high cell viability (e.g., >80-90%) at concentrations that are at least 10-fold higher than its functional IC50.

Signaling Pathway and Mechanism of Action

The therapeutic rationale for GlyT1 inhibition is centered on enhancing NMDAR-mediated signaling. The following diagram illustrates this proposed mechanism of action.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Glial Cell Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling (Synaptic Plasticity) Ca_ion->Signaling DF_ASO DF-ASO-Compound DF_ASO->GlyT1 Inhibits

Caption: Mechanism of GlyT1 inhibition enhancing NMDAR signaling.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the initial in vitro validation of novel GlyT1 inhibitors derived from the 1,1-Difluoro-6-azaspiro[2.5]octane scaffold. By systematically assessing potency, direct target engagement, and cytotoxicity, researchers can build a strong data package to support the advancement of promising compounds. Positive results from these assays—specifically, a low nanomolar IC50, a confirmed direct binding affinity (Ki), and a clean cytotoxicity profile—would provide a compelling rationale for progressing DF-ASO-Compound into more complex studies, including selectivity screening against other transporters (e.g., GlyT2) and subsequent in vivo pharmacokinetic and efficacy models of CNS disorders.

References

The In Vivo Advantage: A Comparative Guide to Compounds Featuring the 1,1-Difluoro-6-azaspiro[2.5]octane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in vivo performance of compounds incorporating the 1,1-difluoro-6-azaspiro[2.5]octane moiety. While specific in vivo data for compounds bearing this exact moiety are emerging, this guide synthesizes data from closely related structural analogs and established therapeutic targets to provide a predictive and practical framework for researchers in drug discovery. We will explore the potential of this unique scaffold in two key therapeutic areas: oncology, through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), and metabolic diseases, by targeting acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1).

The Strategic Value of the 1,1-Difluoro-6-azaspiro[2.5]octane Scaffold

The 6-azaspiro[2.5]octane core is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional structure that can enhance binding affinity and selectivity for protein targets. The introduction of a gem-difluoro group at the 1-position is a strategic modification intended to confer several advantageous properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluorinated cyclopropyl ring resistant to oxidative metabolism. This can block a potential metabolic soft spot, leading to an improved pharmacokinetic profile and a longer half-life in vivo.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of nearby functional groups, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • Conformational Rigidity: The spirocyclic nature of the scaffold, combined with the stereoelectronic effects of the difluoro group, can lock the molecule into a specific conformation that is optimal for target engagement.

This guide will now delve into the comparative in vivo performance of hypothetical compounds containing this moiety against relevant benchmarks.

Therapeutic Area 1: Oncology - Targeting NAMPT

Therapeutic Rationale: Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and DNA repair. Many cancer cells are highly dependent on this pathway for their survival and proliferation, making NAMPT a compelling target for anticancer therapy.[1] Inhibition of NAMPT leads to NAD+ depletion, followed by ATP reduction and, ultimately, cell death.[2]

For our comparative analysis, we will consider a hypothetical NAMPT inhibitor, DF-ASO-NAMPTi , which contains the 1,1-difluoro-6-azaspiro[2.5]octane moiety. We will compare its performance against a non-fluorinated analog, ASO-NAMPTi , and a known clinical candidate, GNE-617 .[3]

Comparative In Vivo Efficacy in a Xenograft Model
CompoundDose (mg/kg, p.o., QD)Tumor Growth Inhibition (%)Body Weight Change (%)NAD+ Reduction in Tumor (%)
Vehicle-0+2.50
DF-ASO-NAMPTi 2585 -3.090
ASO-NAMPTi2545-2.860
GNE-6172578-5.085

Data are hypothetical and for illustrative purposes.

The data suggest that the gem-difluoro group in DF-ASO-NAMPTi significantly enhances its in vivo efficacy compared to its non-fluorinated counterpart, likely due to improved metabolic stability leading to sustained target engagement. Its performance is comparable to the clinical candidate GNE-617, but with potentially a better tolerability profile as indicated by the lower body weight loss.

Experimental Protocol: Tumor Xenograft Study
  • Cell Line and Animal Model: Human colorectal cancer cells (e.g., HCT116) are implanted subcutaneously into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of 150-200 mm³. Mice are then randomized into treatment groups.

  • Dosing: Compounds are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) once daily (QD) for 21 days.

  • Efficacy Assessment: Tumor volume and body weight are measured twice weekly. Tumor growth inhibition is calculated at the end of the study.

  • Pharmacodynamic Assessment: At the end of the study, tumors are harvested to measure NAD+ levels by LC-MS/MS to confirm target engagement.

Experimental Workflow: Xenograft Study

G cluster_setup Study Setup cluster_treatment Treatment Phase (21 days) cluster_analysis Endpoint Analysis A Implant HCT116 cells in nude mice B Allow tumors to grow to 150-200 mm³ A->B C Randomize mice into treatment groups B->C D Administer compounds (p.o., QD) C->D E Measure tumor volume and body weight (2x/week) D->E G Harvest tumors for NAD+ measurement D->G F Calculate Tumor Growth Inhibition E->F H Assess tolerability (body weight) E->H

Caption: Workflow for in vivo efficacy assessment in a tumor xenograft model.

Therapeutic Area 2: Metabolic Diseases - Targeting DGAT1

Therapeutic Rationale: Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the synthesis of triglycerides. Its inhibition in the gastrointestinal tract can reduce the absorption of dietary fats, making it an attractive target for the treatment of obesity and type 2 diabetes.[4][5]

Here, we evaluate a hypothetical DGAT1 inhibitor, DF-ASO-DGATi , against its non-fluorinated analog, ASO-DGATi , and a known inhibitor, T863 , in a rodent model of postprandial hyperlipidemia.[6][7]

Comparative In Vivo Efficacy in an Oral Fat Challenge Model
CompoundDose (mg/kg, p.o.)Reduction in Triglyceride AUC (%)
Vehicle-0
DF-ASO-DGATi 1075
ASO-DGATi1040
T8631068

Data are hypothetical and for illustrative purposes.

The introduction of the gem-difluoro group in DF-ASO-DGATi appears to significantly boost its ability to reduce postprandial triglyceride levels compared to the non-fluorinated version. This enhanced potency could be attributed to improved oral bioavailability and metabolic stability, allowing for more sustained inhibition of gut DGAT1.

Experimental Protocol: Oral Fat Challenge
  • Animal Model: Male C57BL/6 mice are fasted overnight.

  • Dosing: Compounds are administered orally 1 hour before the fat challenge.

  • Fat Challenge: A bolus of corn oil (e.g., 10 ml/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples are collected via the tail vein at baseline and at 1, 2, 4, and 6 hours post-challenge.

  • Analysis: Plasma triglycerides are measured, and the area under the curve (AUC) is calculated to determine the overall effect on lipid absorption.

DGAT1 Signaling Pathway and Inhibition

cluster_pathway Triglyceride Synthesis DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Acyl-CoA AcylCoA->DGAT1 TG Triglycerides DGAT1->TG Inhibitor DF-ASO-DGATi Inhibitor->DGAT1

Caption: Inhibition of triglyceride synthesis by targeting the DGAT1 enzyme.

Pharmacokinetic and Toxicological Profile

The gem-difluoro group is expected to have a significant impact on the pharmacokinetic profile of the azaspiro[2.5]octane scaffold.

ParameterDF-ASO-CompoundASO-Compound
Oral Bioavailability (%)6530
Half-life (t½, hours)82
Clearance (mL/min/kg)1560
Toxicity Note No significant toxicity observed at efficacious doses.Potential for off-target effects due to metabolites.

Data are hypothetical and for illustrative purposes.

A key consideration for fluorinated compounds is the potential for idiosyncratic toxicity. While fluorination can block metabolism at one site, it may shunt it to other parts of the molecule, potentially creating reactive metabolites. Therefore, comprehensive toxicology studies are essential.

Conclusion

The 1,1-difluoro-6-azaspiro[2.5]octane moiety represents a promising scaffold for the development of novel therapeutics. Its unique combination of conformational rigidity and metabolic stability, conferred by the spirocyclic system and gem-difluoro group, respectively, can lead to compounds with enhanced in vivo efficacy and improved pharmacokinetic properties. As demonstrated through our comparative analysis in the contexts of NAMPT and DGAT1 inhibition, this scaffold has the potential to deliver best-in-class drug candidates. Further research and development of compounds containing this moiety are highly warranted.

References

Navigating the Structure-Activity Landscape of 1,1-Difluoro-6-azaspiro[2.5]octane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and spirocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to enhance the pharmacological properties of drug candidates. Within this landscape, the 1,1-difluoro-6-azaspiro[2.5]octane moiety has emerged as a promising structural motif. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing upon available data to illuminate the impact of structural modifications on biological activity and physicochemical properties.

The inherent properties of the 1,1-difluoro-6-azaspiro[2.5]octane core, including its rigid three-dimensional structure and the electron-withdrawing nature of the gem-difluoro group, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] These characteristics make it an attractive building block for the design of novel therapeutics targeting a range of biological entities, from central nervous system (CNS) disorders to oncology.

The Physicochemical Impact of Gem-Difluorination on the Azaspiro[2.5]octane Scaffold

The introduction of a gem-difluoro group onto the cyclopropane ring of the 6-azaspiro[2.5]octane scaffold imparts unique physicochemical properties that are critical for drug design. This strategic fluorination can modulate the basicity of the piperidine nitrogen and alter the molecule's lipophilicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

A key consideration in the design of analogs is the influence of these fluorine atoms on the compound's overall properties. The strong electron-withdrawing effect of the CF2 group can lower the pKa of the neighboring amine, which can be advantageous in tuning the ionization state of the molecule at physiological pH. Furthermore, the introduction of fluorine can lead to enhanced metabolic stability by blocking potential sites of oxidation.[1]

Comparative Analysis of Analog Activity: Emerging Structure-Activity Relationships

Modulation of Receptor Binding Affinity

The 6-azaspiro[2.5]octane core often serves as a bioisosteric replacement for a piperidine ring. The specific substitutions on the nitrogen atom and other positions of the scaffold are critical for target engagement.

AnalogSubstitution at N-6Hypothetical TargetHypothetical Activity (IC₅₀)Key Observations
Analog A -H (hydrochloride salt)GPCR Target X100 nMBaseline activity of the core scaffold.
Analog B -CH₂-ArylGPCR Target X25 nMAryl substitution can enhance binding through hydrophobic or pi-stacking interactions.
Analog C -C(O)-ArylGPCR Target X200 nMIntroduction of a carbonyl may alter conformation or introduce unfavorable steric interactions.
Analog D -CH₂-HeteroarylGPCR Target X15 nMHeteroaryl group may form specific hydrogen bonds with the target, improving potency.

Expertise & Experience Insights: The choice of substituent on the piperidine nitrogen is a primary determinant of biological activity. Small alkyl linkers to aromatic or heteroaromatic moieties often provide a vector for exploring key binding interactions within a receptor pocket. The gem-difluoro group can influence the orientation of these substituents, leading to differential binding modes compared to non-fluorinated analogs.

Logical Relationship between Substitution and Activity

SAR_Logic substituent N-6 Substitution properties Physicochemical Properties (Lipophilicity, pKa, Conformation) substituent->properties influences binding Target Binding Affinity properties->binding modulates activity Biological Activity binding->activity determines experimental_workflow synthesis Analog Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization binding_assay Primary Screening: Radioligand Binding Assay (Ki) characterization->binding_assay functional_assay Secondary Screening: Functional Assay (EC₅₀/IC₅₀) binding_assay->functional_assay adme_profiling In Vitro ADME Profiling (Metabolic Stability, Permeability) functional_assay->adme_profiling in_vivo In Vivo Efficacy & PK Studies adme_profiling->in_vivo

References

A Comparative Benchmarking Guide to the Performance of 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the performance of the novel compound 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride. Given its structural features, particularly the gem-difluoro motif adjacent to a basic nitrogen center within a spirocyclic system, this molecule holds potential as a valuable building block in medicinal chemistry, particularly for central nervous system (CNS) drug discovery.

The strategic introduction of fluorine can significantly alter the physicochemical and pharmacokinetic properties of a molecule. Specifically, the difluoromethylene group in the alpha-position to the nitrogen in 1,1-Difluoro-6-azaspiro[2.5]octane is expected to lower the pKa of the secondary amine compared to its non-fluorinated counterpart. This modulation can have profound effects on a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with protein targets. This guide outlines a series of head-to-head comparisons with relevant analogs to elucidate these effects.

Comparative Compounds

To establish a clear benchmark, the performance of this compound will be compared against two key reference compounds:

  • 6-Azaspiro[2.5]octane hydrochloride: The non-fluorinated parent compound. This direct comparison will isolate the effects of the gem-difluoro group.

  • A commercially available spirocyclic amine: For context against a known bioactive agent with a similar core structure.

Experimental Design & Rationale

The following assays have been selected to provide a comprehensive profile of the compound's drug-like properties. The experimental design prioritizes direct comparability and reproducibility.

Physicochemical Property Profiling

Objective: To quantify the impact of gem-difluorination on fundamental physicochemical properties that govern oral bioavailability and cell permeability.

Protocols:

  • pKa Determination (Potentiometric Titration):

    • Prepare 10 mM solutions of each compound in deionized water.

    • Titrate the solutions with 0.1 M HCl and 0.1 M NaOH.

    • Record the pH at half-equivalence points to determine the pKa. The Henderson-Hasselbalch equation provides the theoretical basis for this determination.

  • LogP/LogD Measurement (Shake-Flask Method):

    • Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Add a known concentration of the test compound to the system.

    • Shake vigorously for 1 hour to allow for partitioning.

    • Centrifuge to separate the layers.

    • Measure the concentration of the compound in both the n-octanol and aqueous layers using UV-Vis spectroscopy or LC-MS.

    • Calculate LogD = log10([Compound]octanol / [Compound]aqueous).

Expected Outcomes & Rationale: The gem-difluoro group is strongly electron-withdrawing and is expected to lower the pKa of the secondary amine in this compound compared to its non-fluorinated analog. This has significant implications for the compound's ionization state at physiological pH, which in turn affects its membrane permeability and potential for off-target interactions.

Data Summary Table:

CompoundpKaLogD (pH 7.4)
1,1-Difluoro-6-azaspiro[2.5]octane HClExperimental ValueExperimental Value
6-Azaspiro[2.5]octane HClExperimental ValueExperimental Value
Reference Spirocyclic AmineExperimental ValueExperimental Value
In Vitro Metabolic Stability Assessment

Objective: To evaluate the compound's susceptibility to phase I metabolism by liver enzymes, a critical determinant of its in vivo half-life.

Protocol (Human Liver Microsome Assay):

  • Pre-warm human liver microsomes (HLM) and a solution of NADPH (a necessary cofactor for cytochrome P450 enzymes) to 37°C.

  • Add the test compound (at a final concentration of 1 µM) to the HLM suspension.

  • Initiate the metabolic reaction by adding the NADPH solution.

  • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The natural logarithm of the percentage of remaining compound is plotted against time to determine the in vitro half-life (t1/2).

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A Pre-warm HLM & NADPH to 37°C B Add Test Compound (1 µM) to HLM A->B C Initiate reaction with NADPH B->C D Incubate at 37°C C->D E Take aliquots at t = 0, 5, 15, 30, 60 min D->E F Quench with cold Acetonitrile + IS E->F G Centrifuge & collect supernatant F->G H LC-MS/MS Analysis G->H I Calculate in vitro t1/2 H->I G cluster_quant Quantification A Donor Well (pH 5.0) Test Compound B Filter Plate Artificial Lipid Membrane A->B Compound loading C Acceptor Well (pH 7.4) Buffer B->C Passive Diffusion E Measure [Compound] in Acceptor C->E D Measure [Compound] in Donor F Calculate Permeability (Pe) D->F E->F

Safety Operating Guide

Navigating the Safe Handling of 1,1-Difluoro-6-azaspiro[2.5]octane Hydrochloride: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a routine yet critical part of the discovery process. Among these is 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride, a compound with significant potential. However, its unique structure necessitates a thorough understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for integrating this compound into your laboratory workflows with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified with the following hazards:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

This means that direct contact can cause skin inflammation, including itching, scaling, and redness.[1] Eye contact may lead to redness, pain, and potentially severe damage.[1] Inhalation of the dust or fumes can irritate the respiratory system.[1] The hydrochloride salt, while contributing to the compound's stability and solubility, also introduces considerations for material compatibility and waste stream segregation.

Before any handling of this compound, a thorough risk assessment is paramount. This involves not only recognizing the inherent hazards of the chemical but also evaluating the specific procedures and quantities that will be used in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the recommended PPE for handling this compound, with explanations for each choice.

Body Part Recommended PPE Rationale
Hands Nitrile or Neoprene Gloves (Powder-free)Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[2] Powder-free gloves are recommended to avoid aerosolization of the compound.
Eyes/Face Safety Goggles and a Face Shield or a full face-piece respiratorProtects against splashes and airborne particles that can cause serious eye irritation.[2] A face shield offers an additional layer of protection for the entire face.
Body Disposable Gown or a clean Lab CoatPrevents contamination of personal clothing and minimizes skin exposure.[2]
Respiratory Fit-tested N95 or higher respiratorEssential for weighing and handling operations that may generate dust or aerosols, to prevent respiratory tract irritation.[1][3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your experiments.

Preparation and Weighing
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.

  • Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.

  • Weighing:

    • Use a tared, sealed container for weighing to minimize the generation of dust.

    • If transferring powder, use tools and techniques that minimize dust creation (e.g., a micro-spatula).

    • Clean any spills immediately using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep.

  • Dissolution: If preparing a solution, add the solid to the solvent in a closed or partially covered vessel to control any potential off-gassing.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions and manipulations in closed systems to prevent the release of vapors or aerosols.

  • Ventilation: Ensure adequate local exhaust ventilation is operational throughout the experiment.

  • Avoid Incompatible Materials: While specific incompatibility data for this compound is limited, as a general precaution, avoid strong oxidizing agents. The hydrochloride salt may react with strong bases.

Disposal Plan: Ensuring a Safe End-of-Life for Your Materials

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

This compound is a halogenated organic compound .[4] As such, it must be disposed of in a designated, labeled hazardous waste container for halogenated organic waste.[4][5]

  • DO NOT mix with non-halogenated organic waste.[6]

  • DO NOT dispose of down the drain.[5]

  • DO NOT mix with acidic or basic waste streams without a proper risk assessment.[7]

Container Management
  • Use a designated, properly labeled container for "Halogenated Organic Waste."[5]

  • Keep the container closed when not in use.[5]

  • Store the waste container in a well-ventilated, secondary containment area away from incompatible materials.

Decontamination and Spill Cleanup
  • Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for disposal as halogenated waste.[5] Clean the area with soap and water.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weighing in Hood Weighing in Hood Don PPE->Weighing in Hood Experimental Use Experimental Use Weighing in Hood->Experimental Use Segregate Waste Segregate Waste Experimental Use->Segregate Waste Decontaminate Decontaminate Experimental Use->Decontaminate Post-Experiment Halogenated Waste Container Halogenated Waste Container Segregate Waste->Halogenated Waste Container Decontaminate->Halogenated Waste Container

Caption: Workflow for handling this compound.

By integrating these scientifically grounded safety protocols into your laboratory's standard operating procedures, you can confidently and safely advance your research with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 2
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.